Product packaging for alpha-D-glucose(Cat. No.:CAS No. 27707-45-5)

alpha-D-glucose

Cat. No.: B8270426
CAS No.: 27707-45-5
M. Wt: 180.16 g/mol
InChI Key: WQZGKKKJIJFFOK-DVKNGEFBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Amylose is a glucan composed of unbranched chains of D-glucopyranose residues in alpha(1->4) glycosidic linkage. The number of repeated glucose subunits (n) is usually in the range of 300 to 3000, but can be many thousands. One of the two components of starch (the other, 70-80%, being amylopectin). Cf. linear maltodextrin, in which the chain length is typically between 3 and 17 glucose units. It has a role as a plant metabolite, an Escherichia coli metabolite and a mouse metabolite.
alpha-D-Glucose is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
1,4-alpha-D-glucan is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
α-glucose is a natural product found in Withania somnifera, Primula veris, and other organisms with data available.
This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12O6 B8270426 alpha-D-glucose CAS No. 27707-45-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
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InChI

InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
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InChI Key

WQZGKKKJIJFFOK-DVKNGEFBSA-N
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Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O)O)O)O
Source PubChem
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Molecular Formula

C6H12O6
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Related CAS

27707-45-5
Record name α-D-Glucopyranose, homopolymer
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DSSTOX Substance ID

DTXSID30197710
Record name alpha-D-Glucopyranose
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Molecular Weight

180.16 g/mol
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Physical Description

White crystalline powder; Odorless; [Acros Organics MSDS], Solid
Record name alpha-D-Glucose
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Solubility

500 mg/mL at 20 °C
Record name alpha-D-Glucose
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CAS No.

492-62-6, 26655-34-5
Record name α-D-Glucose
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Melting Point

146 °C
Record name alpha-D-Glucose
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Fundamental Anomeric Chemistry and Dynamics of Alpha D Glucose

Conformational Analysis of Alpha-D-Glucopyranose

Chair Conformations (e.g., 4C1) and Their Relative Stabilities

The six-membered pyranose ring of alpha-D-glucose, like cyclohexane, is not planar and predominantly adopts chair conformations to minimize torsional strain. uomustansiriyah.edu.iq The two primary chair conformations are designated as 4C1 and 1C4, where the numbers indicate the carbon atoms located above or below the reference plane of the ring. uni-kiel.de For this compound, the 4C1 conformation is significantly more stable and, therefore, the predominant form. uni-kiel.deuzh.ch

In the 4C1 conformation of this compound, the bulky substituents, including the hydroxyl (-OH) groups at C-2, C-3, and C-4, and the hydroxymethyl (-CH2OH) group at C-5, are in equatorial positions. libretexts.orgegyankosh.ac.in The hydroxyl group at the anomeric carbon (C-1) is in the axial position. libretexts.orglibretexts.org This arrangement minimizes steric hindrance between the large substituent groups. bartleby.comaklectures.com Conversely, the 1C4 conformation would place most of these bulky groups in more sterically crowded axial positions, leading to significant van der Waals repulsion and a much higher energy state. uomustansiriyah.edu.iquni-kiel.de The energy difference between the two chair forms is substantial, with the 1C4 chair being approximately 5-10 kcal/mol higher in electronic energy than the 4C1 chair. nih.gov Consequently, the 4C1 conformation is the one overwhelmingly observed in solution. uni-kiel.de

While the chair conformations are the most stable, other less stable conformations such as boat and skew-boat forms exist as transition states or intermediates in the interconversion between the two chair forms. bartleby.comnih.gov These conformations are significantly higher in energy, ranging from approximately 4-15 kcal/mol above the 4C1 chair conformation, and are therefore present in negligible amounts at equilibrium. nih.gov

Table 1: Relative Energies of this compound Conformers

Conformation Relative Energy (kcal/mol)
4C1 Chair 0 (Global Minimum)
1C4 Chair ~5-10
Boat/Skew-Boat ~4-15

Note: Relative energies are approximate and can vary based on the computational method.

Intramolecular Hydrogen Bonding Networks and Stereoelectronic Effects (e.g., anomeric effect, gauche effect)

The stability and conformational preferences of this compound are not solely dictated by steric factors but are also significantly influenced by a complex interplay of intramolecular hydrogen bonding and stereoelectronic effects. rsc.orgresearchgate.net

Anomeric Effect: A key stereoelectronic effect governing the structure of this compound is the anomeric effect. acs.org This effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon (C-1) to occupy the axial position, even though this position is typically more sterically hindered. dypvp.edu.inscripps.edu In this compound, the hydroxyl group at C-1 is axial. libretexts.org This preference is attributed to a stabilizing hyperconjugative interaction between the lone pair of electrons on the ring oxygen (O-5) and the antibonding σ* orbital of the C1-O1 bond. e-bookshelf.dend.edu This n → σ* interaction is most effective when the orbitals are anti-periplanar, a condition met in the axial configuration. e-bookshelf.de The anomeric effect is a balance of steric, electrostatic, and hyperconjugative interactions. nih.govresearchgate.net

Gauche Effect: The gauche effect also plays a role in the conformational preferences of this compound, particularly concerning the orientation of the hydroxymethyl group (-CH2OH) at C-6. acs.orgwikidoc.org This effect describes the tendency for vicinal electronegative groups to adopt a gauche arrangement due to stabilizing hyperconjugative interactions. acs.org The rotation around the C5-C6 bond leads to three main staggered rotamers: gauche-gauche (gg), gauche-trans (gt), and trans-gauche (tg). wikidoc.org The gauche conformations are generally favored, a tendency attributed to the gauche effect. wikidoc.orgnih.gov However, recent gas-phase studies have revealed the existence of the trans (T) configuration, challenging the idea that the gauche effect is solely a solvent-dependent phenomenon. nih.gov

Conformational Isomerism and Energy Landscapes

The conformational flexibility of this compound gives rise to a complex energy landscape with multiple local minima and transition states. tandfonline.comresearchgate.net The 4C1 chair conformation represents the global energy minimum, with other conformations like the 1C4 chair, boat, and skew-boat forms residing at higher energy levels. nih.gov

The interconversion between the 4C1 and 1C4 chair conformations is a dynamic process that proceeds through a series of higher-energy boat and skew-boat transition states. tandfonline.com Molecular mechanics calculations have shown that the pathway for this transition in a vacuum involves surmounting a low energy barrier. tandfonline.com The presence of a solvent like water can significantly lower these transition barriers, making pathways that are kinetically trapped in a vacuum more feasible. tandfonline.com

In solution, this compound exists in equilibrium with its anomer, beta-D-glucose, and a small amount of the open-chain aldehyde form through a process called mutarotation. libretexts.orgmasterorganicchemistry.com At equilibrium in water, the mixture consists of approximately 36% this compound and 64% beta-D-glucose. uomustansiriyah.edu.iqlibretexts.org The higher stability of the beta anomer is due to all its large substituents, including the anomeric hydroxyl group, being in the less sterically hindered equatorial positions. aklectures.com The alpha anomer is less stable due to the axial orientation of the C1-hydroxyl group, though this is partially offset by the stabilizing anomeric effect. bartleby.comaklectures.com

Table 2: Compound Names Mentioned

Compound Name
This compound
beta-D-glucose
D-glucose
L-glucose
alpha-D-glucopyranose
beta-D-glucopyranose
D-glucopyranose
alpha-D-glucofuranose
beta-D-glucofuranose
D-glyceraldehyde
D-idose
L-iduronic acid
D-galactose
D-mannose
D-fructose
D-xylose
D-talose
Maltose
Sucrose (B13894)
Lactose
Cellulose
Starch
1,5-anhydro-D-glucitol
alpha-D-glucosamine
N-Acetylglucosamine
Adenosine (B11128) triphosphate
Glucopyranose-6P
Indole
para-methyl-phenol
Cyclohexane
Acetic acid
Methanol
Ethanol (B145695)

Advanced Spectroscopic and Analytical Characterization of Alpha D Glucose

Nuclear Magnetic Resonance (NMR) Spectroscopy in Anomeric and Conformational Studies

NMR spectroscopy is an indispensable tool for the detailed structural analysis of alpha-D-glucose in solution. By probing the magnetic properties of atomic nuclei, NMR provides a wealth of information regarding the connectivity, configuration, and conformation of the molecule.

Proton (¹H) NMR Spectroscopy for Anomeric Proton Analysis

Proton NMR is particularly sensitive to the chemical environment of hydrogen atoms. The anomeric proton (H-1) of this compound is of special interest as its chemical shift and coupling constant are diagnostic of the anomeric configuration. In this compound, the anomeric proton is in an axial position, leading to a characteristic downfield chemical shift compared to the equatorial anomeric proton of the beta anomer. magritek.comresearchgate.net

The chemical shift of the anomeric proton in this compound is typically observed around 5.23 ppm in deuterium (B1214612) oxide (D₂O). unimo.it This downfield shift is attributed to the deshielding effect of the adjacent ring oxygen and the hydroxyl group at the anomeric center.

Furthermore, the spin-spin coupling constant between the anomeric proton (H-1) and the adjacent proton on C-2 (H-2) provides crucial stereochemical information. For this compound, the dihedral angle between the axial H-1 and equatorial H-2 is approximately 60 degrees, resulting in a relatively small coupling constant (³JH1,H2) of about 2.7 to 4.0 Hz. magritek.comunimo.it This value is significantly smaller than the coupling constant observed for the beta anomer, which has a diaxial relationship between H-1 and H-2. magritek.com

Table 1: ¹H NMR Data for the Anomeric Proton of this compound in D₂O

ParameterValueReference
Chemical Shift (δ)~5.23 ppm unimo.it
Coupling Constant (³JH1,H2)2.7 - 4.0 Hz magritek.comunimo.it

Carbon-13 (¹³C) NMR Spectroscopy for Ring Carbon Environments

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each carbon atom in a unique chemical environment gives rise to a distinct signal, allowing for the complete assignment of the pyranose ring carbons. The chemical shifts of the carbon atoms are sensitive to their hybridization, substituent effects, and stereochemistry. wikipedia.org

The anomeric carbon (C-1) of this compound is particularly deshielded due to its attachment to two oxygen atoms and typically resonates at approximately 92.9 ppm. unimo.it The chemical shifts of the other ring carbons (C-2 to C-6) fall within a narrower range, generally between 60 and 77 ppm. wikipedia.org For instance, the exocyclic hydroxymethyl group (C-6) usually appears around 60-64 ppm. wikipedia.org

Table 2: ¹³C NMR Chemical Shifts for this compound in D₂O

Carbon AtomChemical Shift (δ) in ppmReference
C-1~92.9 unimo.it
C-2~72.0 nih.gov
C-3~73.4 nih.gov
C-4~70.1 nih.gov
C-5~72.0 nih.gov
C-6~61.2 wikipedia.org

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HMQC, HSQC) for Structural Elucidation

While 1D NMR provides fundamental data, complex molecules like glucose often exhibit signal overlap. wikipedia.org Two-dimensional (2D) NMR techniques are powerful tools for resolving these complexities and unambiguously elucidating the complete structure. iosrjournals.org

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled to each other. researchgate.net For this compound, cross-peaks in the COSY spectrum reveal the connectivity between adjacent protons, such as H-1 and H-2, H-2 and H-3, and so on, allowing for the tracing of the entire proton spin system within the pyranose ring. researchgate.net

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence): These are heteronuclear correlation experiments that map the correlation between directly bonded protons and carbons. mdpi.comslideshare.net In the HSQC spectrum of this compound, a cross-peak will be observed between the anomeric proton (H-1) at ~5.23 ppm and the anomeric carbon (C-1) at ~92.9 ppm. mdpi.com This technique is invaluable for assigning the carbon signals based on the previously assigned proton signals. mdpi.com

These 2D NMR experiments, often used in combination, provide a detailed and unambiguous assignment of all proton and carbon resonances in this compound, confirming its covalent structure and stereochemistry. iosrjournals.orgacs.org

Isotope Effects on Anomeric Equilibrium via ¹³C NMR Spectroscopy

The anomeric equilibrium between alpha- and beta-D-glucose in solution can be subtly influenced by isotopic substitution. This phenomenon, known as the conformational equilibrium isotope effect (CEIE), can be precisely measured using ¹³C NMR spectroscopy. capes.gov.bracs.org

Deuterium substitution at specific positions on the glucose molecule can alter the relative stability of the two anomers. capes.gov.bracs.org By comparing the ¹³C NMR spectra of unlabeled glucose with that of specifically deuterated isotopologues, researchers can determine the change in the equilibrium constant (Kβ/α). capes.gov.bracs.org

Studies have shown that deuterium substitution at H-1, H-2, H-3, and H-5 results in measurable isotope effects on the anomeric equilibrium. capes.gov.bracs.org For example, a deuterium isotope effect of 1.043 has been reported for [1-²H]-labeled glucose, indicating a slight preference for the beta-anomer upon deuteration at this position. capes.gov.bracs.org These effects are attributed to subtle changes in intramolecular interactions, such as hyperconjugation and steric repulsion. capes.gov.bracs.org

Table 3: Deuterium Isotope Effects on the Anomeric Equilibrium (H/DKβ/α) of D-Glucose

Labeled PositionIsotope Effect (H/DKβ/α)Reference
[1-²H]1.043 ± 0.004 capes.gov.bracs.org
[2-²H]1.027 ± 0.005 capes.gov.bracs.org
[3-²H]1.027 ± 0.004 capes.gov.bracs.org
[4-²H]1.001 ± 0.003 capes.gov.bracs.org
[5-²H]1.036 ± 0.004 capes.gov.bracs.org
[6,6'-²H₂]0.998 ± 0.004 capes.gov.bracs.org

Vibrational Spectroscopy for Structural Fingerprinting

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique "fingerprint" that is highly sensitive to its structure, functional groups, and intermolecular interactions.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule as a function of wavenumber. The resulting spectrum displays a series of absorption bands, each corresponding to a specific vibrational mode.

The FTIR spectrum of this compound is characterized by several key regions: scielo.brdocbrown.info

O-H Stretching Region (3500-3200 cm⁻¹): A broad and intense band in this region is characteristic of the stretching vibrations of the multiple hydroxyl groups involved in extensive intermolecular hydrogen bonding. docbrown.inforesearchgate.net

C-H Stretching Region (3000-2800 cm⁻¹): Weaker absorptions in this area correspond to the stretching vibrations of the C-H bonds in the pyranose ring and the hydroxymethyl group. docbrown.inforesearchgate.net

Fingerprint Region (1500-600 cm⁻¹): This complex region contains a multitude of overlapping bands arising from C-O and C-C stretching vibrations, as well as C-O-H and C-C-H bending vibrations. docbrown.infoscielo.br The specific pattern of peaks in this region is unique to this compound and serves as a powerful tool for its identification. docbrown.info For instance, C-O stretching vibrations for the ether linkage and the primary and secondary alcohol groups appear in the 1150-1000 cm⁻¹ range. docbrown.info

Deconvolution of the complex bands in the FTIR spectrum can provide even more detailed structural information, revealing subtle differences between anomers and the effects of the crystalline environment. dergipark.org.tr

Table 4: Prominent FTIR Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Vibrational Mode AssignmentReference
3500 - 3200O-H stretching (hydrogen-bonded) docbrown.inforesearchgate.net
3000 - 2800C-H stretching docbrown.inforesearchgate.net
~1140 - 1070C-O-C ether stretching docbrown.info
~1150 - 1075C-O stretching (secondary alcohol) docbrown.info
~1075 - 1000C-O stretching (primary alcohol) docbrown.info

Raman Spectroscopy and Raman Optical Activity (ROA)

Raman spectroscopy is a powerful technique for probing the vibrational modes of molecules, offering a detailed fingerprint of their structure. For α-D-glucose, Raman spectra provide insights into both its crystalline and solution-state conformations. ubc.caubc.ca In the solid state, 36 distinct Raman lines have been reported for anhydrous crystalline α-D-glucose. aip.org

In aqueous solutions, Raman spectroscopy can be used to study the anomeric equilibrium between α-D-glucose and β-D-glucose. capes.gov.br Specific Raman bands have been assigned to each anomer, allowing for the monitoring of their relative concentrations. For instance, in an aqueous solution of D-glucose, bands at approximately 850 cm⁻¹ and 918 cm⁻¹ have been attributed to the α and β pyranose forms, respectively. tandfonline.com However, some studies note that band assignments based on crystalline spectra may not be directly applicable to aqueous solutions due to overlapping bands and complex interactions with water. tandfonline.com Theoretical studies involving normal coordinate analysis have shown that most vibrational modes of α-D-glucose are highly coupled. researchgate.net

Raman Optical Activity (ROA), a chiroptical technique, measures the small difference in the intensity of Raman scattering from chiral molecules using right- and left-circularly polarized light. researchgate.netresearchgate.net ROA is particularly sensitive to the stereochemistry and conformation of carbohydrates in solution. researchgate.netnih.gov The combination of experimental ROA spectra with molecular dynamics (MD) simulations and density functional theory (DFT) calculations allows for a detailed interpretation of the complex spectra of sugars. researchgate.netresearchgate.net This approach can distinguish between different anomers and conformers, such as the gauche-trans (gt), trans-gauche (tg), and gauche-gauche (gg) conformers arising from the rotation of the exocyclic CH₂OH group. researchgate.net The CH stretching region of the ROA spectrum is a particularly sensitive marker for the structure of saccharides. researchgate.net

Terahertz (THz) Spectroscopy for Molecular Aggregation and Crystalline Forms

Terahertz (THz) spectroscopy probes low-frequency vibrations, such as intermolecular and lattice modes, making it highly effective for studying the collective behavior and crystalline structure of molecules. ubc.camdpi.com For α-D-glucose, THz spectroscopy can differentiate between its anhydrous and monohydrated crystalline forms due to their distinct intermolecular vibrational modes. researchgate.net

In the crystalline state, α-D-glucose exhibits characteristic absorption peaks in the THz region. For example, at low temperatures (4 K), a dominant peak is observed at 1.46 THz (48.7 cm⁻¹). arxiv.org Theoretical calculations have predicted absorption features for α-D-glucose at around 6 THz and its overtone at 12 THz. mdpi.com Experimental measurements have confirmed absorption peaks for α-D-glucose at these frequencies. mdpi.com These intermolecular modes are sensitive to the crystal lattice and hydrogen bonding network. arxiv.org

Time-resolved THz spectroscopy can be used to monitor dynamic processes like crystallization. ubc.ca As amorphous glucose crystallizes, changes in the THz absorption coefficient and refractive index can be observed over time, reflecting the evolution of the intermolecular structure. ubc.ca Peaks below 3.6 THz (120 cm⁻¹) are generally attributed to intermolecular modes, while those at higher frequencies represent a combination of intramolecular and intermolecular vibrations. ubc.ca

Chiroptical Spectroscopy

Electronic Circular Dichroism (ECD) spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules, providing information about their three-dimensional structure. researchgate.netspie.org Vacuum-ultraviolet (VUV) ECD spectroscopy, extending to wavelengths as low as 163 nm, has proven to be a valuable tool for studying the conformation of α-D-glucose in aqueous solution. researchgate.netacs.org

VUV-ECD spectra are sensitive to the configuration of the anomeric hydroxyl group at C-1 and the conformation of the hydroxymethyl group at C-5. researchgate.netacs.org Theoretical calculations, combining molecular dynamics (MD) simulations with time-dependent density functional theory (TDDFT), have been successful in reproducing experimental ECD spectra. researchgate.netacs.org These studies reveal that the different rotamers (GT, GG, and TG) of the hydroxymethyl group and the α- and β-anomers exhibit unique ECD spectral patterns. researchgate.net These spectral differences are linked to variations in intramolecular hydrogen bonding patterns and the degree of hydration around the chromophoric groups. researchgate.netacs.org

When α-D-glucose is dissolved in water, its specific optical rotation changes over time until it reaches an equilibrium value. This phenomenon, known as mutarotation, is due to the interconversion between the α- and β-anomers through the open-chain aldehyde form. weebly.commasterorganicchemistry.com Polarimetry is the primary technique used to monitor this process in real-time. chem-soc.si

The initial specific rotation of pure α-D-glucose is +112.2° g⁻¹ cm³ dm⁻¹, while that of pure β-D-glucose is +18.7° g⁻¹ cm³ dm⁻¹ (at 20 °C and 589 nm). weebly.com Upon dissolution in water, these values converge to an equilibrium rotation of +52.5°. masterorganicchemistry.com The kinetics of mutarotation can be modeled as a pseudo-first-order reaction. weebly.com By measuring the change in optical rotation as a function of time, the rate constants for the forward (α to β) and reverse (β to α) reactions can be determined. weebly.comacs.org For example, in one study using a high-sensitivity polarimeter, the forward rate constant (k₁) was found to be 2.76 × 10⁻⁵ s⁻¹, and the reverse rate constant (k₂) was 4.91 × 10⁻⁵ s⁻¹ in tridistilled water. acs.orgresearchgate.net

ParameterValueReference
Specific Rotation of α-D-glucose+112.2° weebly.com
Specific Rotation of β-D-glucose+18.7° weebly.com
Equilibrium Specific Rotation+52.5° masterorganicchemistry.com
Mutarotation Rate Constant (k_forward)2.76 × 10⁻⁵ s⁻¹ acs.orgresearchgate.net
Mutarotation Rate Constant (k_reverse)4.91 × 10⁻⁵ s⁻¹ acs.orgresearchgate.net

Mass Spectrometry-Based Methods for Isomeric Differentiation and Analysis (e.g., GC-MS, LC-MS)

Mass spectrometry (MS), coupled with chromatographic separation techniques like gas chromatography (GC) and liquid chromatography (LC), is widely used for the analysis of sugars.

GC-MS: For GC-MS analysis, non-volatile sugars like glucose must be derivatized to make them volatile. nih.gov Common derivatization methods include silylation (e.g., trimethylsilylation) and acetylation. nih.govshimadzu.com A challenge in GC-MS analysis of glucose is the formation of multiple peaks for a single sugar due to the presence of different anomers (α and β) and ring forms (pyranose and furanose) in solution, which are "frozen" upon derivatization. shimadzu.comchromforum.org For quantitative analysis, it is often necessary to sum the areas of all peaks corresponding to a single sugar. chromforum.org

LC-MS: LC-MS offers the advantage of analyzing sugars without derivatization, though derivatization can be used to improve separation and ionization efficiency. researchgate.netuncst.go.ug Hydrophilic interaction chromatography (HILIC) is a common LC mode for separating polar compounds like sugars. uncst.go.ug LC coupled with tandem mass spectrometry (LC-MS/MS) can provide structural information to differentiate between isomers. nih.govacs.org For example, unique product ion ratios from collision-induced dissociation (CID) can be used to distinguish and quantify coeluting isomers like glucose-6-phosphate and fructose-6-phosphate (B1210287). acs.org

X-ray Diffraction and Neutron Diffraction for Crystalline Structure Determination

X-ray and neutron diffraction are the definitive methods for determining the three-dimensional atomic arrangement in crystalline solids.

X-ray Diffraction: Single-crystal X-ray diffraction studies have provided high-resolution structural data for α-D-glucose. acs.orgresearchgate.net These studies have determined that α-D-glucose crystallizes in the orthorhombic space group P2₁2₁2₁. rsc.org High-pressure X-ray diffraction experiments have shown that α-D-glucose undergoes an isostructural phase transition at approximately 5.40 GPa, which involves a rearrangement of the hydrogen-bonding network. rsc.org High-resolution experiments have also allowed for the analysis of the electron charge density distribution, providing insights into the nature of the intermolecular interactions, particularly the strong O-H···O hydrogen bonds. acs.org

Neutron Diffraction: Neutron diffraction is particularly advantageous for accurately locating hydrogen atoms, which is crucial for understanding the details of hydrogen bonding in carbohydrate crystals. iucr.orgnih.gov Neutron diffraction studies of α-D-glucose have provided precise coordinates for all atoms, including hydrogens, confirming the molecular geometry and the extensive network of hydrogen bonds that stabilizes the crystal structure. iucr.orgnih.gov The data has been used to determine precise bond lengths, valence angles, and torsion angles. iucr.org For instance, a refinement of neutron diffraction data yielded unit cell parameters of a = 10.3662 Å, b = 14.8506 Å, and c = 4.9753 Å. iucr.org

TechniqueCrystal SystemSpace GroupUnit Cell ParametersReference
X-ray Diffraction (High Pressure)OrthorhombicP2₁2₁2₁Varies with pressure rsc.org
Neutron Diffraction (294-296 K)OrthorhombicP2₁2₁2₁a=10.3662 Å, b=14.8506 Å, c=4.9753 Å iucr.org

Microscopic Techniques for Morphological and Ultrastructural Analysis (e.g., SEM, AFM)

The morphological and ultrastructural characteristics of this compound in its solid state are crucial for understanding its physical properties and behavior in various applications. High-resolution microscopic techniques, particularly Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM), are indispensable tools for visualizing the external morphology, surface topography, and crystalline structure of this fundamental monosaccharide.

Scanning Electron Microscopy (SEM)

SEM provides detailed three-dimensional images of a sample's surface by scanning it with a focused beam of high-energy electrons. nih.govcarleton.edu The signals generated from the interaction between the electrons and the sample reveal information about its external morphology, texture, and crystalline orientation. nih.govcarleton.edu In the analysis of this compound, SEM is employed to characterize the size, shape, and surface features of its crystals.

Research involving materials composed of this compound units, such as starch, demonstrates the utility of SEM. For instance, SEM analysis of starch granules, which are polysaccharides of this compound, reveals specific morphological structures, such as shapes described as irregular split stones. researchgate.net While these observations pertain to a polymer, they illustrate the capability of SEM to resolve the distinct morphology of glucose-based materials. For pure this compound, which crystallizes from aqueous solutions primarily as α-D-glucopyranose monohydrate or in an anhydrous form, SEM analysis would be expected to reveal the habit and surface details of these crystals. wikipedia.org The technique allows for the examination of crystal aggregates, individual crystallite dimensions, and surface imperfections. carleton.edu

Atomic Force Microscopy (AFM)

AFM is a powerful scanning probe microscopy technique that offers ultra-high-resolution imaging of a surface's topography, down to the nanometer scale. wikipedia.orgacs.org It works by "feeling" the surface with a mechanical probe, a sharp tip at the end of a cantilever, which deflects in response to forces between the tip and the sample. wikipedia.orgacs.org This deflection is measured and used to generate a three-dimensional topographical map of the surface. wikipedia.org

AFM is particularly suited for revealing the ultrastructure of crystal surfaces, including features like growth steps, spirals, and other defects that are critical to understanding crystallization mechanisms. Studies on closely related disaccharides, such as α-lactose monohydrate (composed of D-galactose and D-glucose), have successfully used AFM to observe growth spirals and steps on crystal faces that are the height of a single unit cell. curtin.edu.au Given that this compound also forms well-defined crystals, similar ultrastructural features would be expected on its surfaces. unimi.it AFM can be operated in a liquid environment, making it possible to study the crystallization process of this compound in real-time and observe how various factors influence crystal growth at the molecular level. The high resolution of AFM also allows for the characterization of nanoscale surface roughness and the arrangement of molecules on the crystal lattice. acs.org

The combined application of SEM and AFM provides a comprehensive understanding of the multiscale structure of this compound, from the micrometer-scale morphology of its crystals down to the nanometer-scale details of its surface ultrastructure.

Interactive Data Table: Microscopic Analysis Findings for Glucose-Related Structures

TechniqueAnalyteObserved Morphological/Ultrastructural FeaturesResearch Focus
SEM Starch GranulesIrregularly shaped particles, some resembling split stones. researchgate.netAnalysis of a glucose polymer's morphology after chemical treatment. researchgate.net
AFM α-lactose monohydrateGrowth spirals and unit-cell high steps on the (020) crystal face. curtin.edu.auInvestigation of crystal growth mechanisms on a related disaccharide. curtin.edu.au
SEM General PrinciplesProvides data on external morphology (texture), chemical composition, and crystalline structure. nih.govcarleton.eduGeneral capability of the technique for solid specimens. nih.govcarleton.edu
AFM General PrinciplesGenerates three-dimensional shape (topography) images at high resolution by "touching" the surface. wikipedia.orgacs.orgGeneral capability of the technique for surface analysis. wikipedia.orgacs.org

Computational and Theoretical Modeling of Alpha D Glucose

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations offer a powerful lens to examine the electronic structure and energetic properties of alpha-D-glucose with high precision. These methods, rooted in the fundamental principles of quantum theory, allow for the detailed investigation of molecular geometry, vibrational frequencies, and the subtle electronic interactions that govern its conformational preferences.

Density Functional Theory (DFT) for Molecular Geometry and Vibrational Spectra

Density Functional Theory (DFT) has emerged as a robust method for optimizing the molecular geometry of this compound and predicting its vibrational spectra. scielo.brresearchgate.net By calculating the electron density, DFT methods can determine the most stable three-dimensional arrangement of atoms. Studies using DFT, with functionals like BLYP and hybrid functionals such as B3LYP, have successfully calculated the bond lengths, bond angles, and dihedral angles of this compound. researchgate.netnih.gov

For instance, DFT calculations have been used to determine the bond lengths of various chemical bonds within the this compound molecule. researchgate.netredalyc.org These theoretical values can then be compared with experimental data to validate the computational model.

Table 1: Selected Calculated Bond Lengths of this compound using DFT (BLYP/DZVP)

Bond Calculated Bond Length (Å)
C-C (in CH2O) 1.537
C-H 1.120
O-H 0.984
C-O 1.455

Data sourced from Ibrahim et al. (2008). redalyc.org

Furthermore, DFT is instrumental in calculating the vibrational frequencies of this compound, which correspond to the infrared (IR) and Raman spectra of the molecule. scielo.brtandfonline.com These calculated spectra can be compared with experimental FTIR spectra to identify characteristic vibrational modes. redalyc.org For example, the C-O stretching and O-H deformation modes are key features in the vibrational spectrum of glucose. researchgate.net Anharmonic calculations, which go beyond the simple harmonic oscillator approximation, have been shown to provide even better agreement with experimental spectra. acs.org

Ab Initio Methods for Energetic and Conformational Preferences

Ab initio methods, which are based on first principles without the use of empirical parameters, are crucial for studying the energetic and conformational preferences of this compound. researchgate.net These methods, such as Møller-Plesset perturbation theory (MP2) and coupled-cluster theory, provide highly accurate energy calculations for different conformers. acs.org

The relative stability of this compound compared to its anomer, beta-D-glucose, is a classic topic of study. While the beta anomer is more stable in aqueous solution, ab initio calculations can elucidate the intrinsic energetic differences in the absence of a solvent. nih.govnih.gov These calculations have revealed that stereoelectronic effects, such as the anomeric effect, play a significant role in determining conformational stability. acs.org

Natural Bond Orbital (NBO) Analysis for Hyperconjugative Interactions

Natural Bond Orbital (NBO) analysis is a powerful tool used to investigate hyperconjugative interactions within the this compound molecule. uni-muenchen.dersc.org Hyperconjugation involves the delocalization of electrons from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contributes to the stability of the molecule. rsc.org

NBO analysis can quantify the strength of these donor-acceptor interactions. uba.ar In this compound, a key hyperconjugative interaction is the donation of electron density from the lone pair of the ring oxygen atom into the anti-bonding orbital of the anomeric C-O bond. This interaction is a major contributor to the anomeric effect, which favors the axial orientation of the anomeric substituent in the gas phase. rsc.org

By examining the second-order perturbation theory energy analysis within the NBO framework, researchers can estimate the stabilization energy associated with each hyperconjugative interaction. researchgate.neticm.edu.pl This provides a quantitative measure of the electronic delocalization and its impact on molecular structure and stability. icm.edu.pl

Molecular Dynamics (MD) Simulations

While quantum mechanical calculations provide a static, time-independent picture, molecular dynamics (MD) simulations allow for the study of the dynamic behavior of this compound over time. researchgate.netacs.org By solving Newton's equations of motion for the atoms in the system, MD simulations can track the conformational changes and interactions of the molecule in various environments.

Conformational Dynamics in Aqueous Solutions and Solvation Shells

MD simulations are particularly well-suited for studying this compound in its biologically relevant environment: aqueous solution. acs.org These simulations can reveal how the presence of water molecules influences the conformational dynamics of the sugar. nih.gov The solvation shell, the layer of water molecules immediately surrounding the glucose molecule, plays a critical role in its behavior. tandfonline.com

Simulations have shown that the pyranoid ring of this compound is relatively rigid, but the exocyclic groups, such as the hydroxyl and hydroxymethyl groups, exhibit significant flexibility. nih.gov The orientations of these groups are influenced by their interactions with the surrounding water molecules through hydrogen bonding. acs.org

MD simulations can also be used to study the anomeric equilibrium between this compound and beta-D-glucose in water. unimi.it These simulations have confirmed that the beta anomer is favored in aqueous solution, and have provided insights into the role of hydration in this preference. nih.gov

Simulation of this compound Intermolecular Interactions with Biomolecules (e.g., peptides, proteins)

Understanding how this compound interacts with biomolecules like peptides and proteins is crucial for elucidating its biological functions. maynoothuniversity.ie MD simulations provide a powerful tool to study these intermolecular interactions at an atomic level of detail. nih.gov

These simulations can model the binding of this compound to the active site of an enzyme, revealing the specific hydrogen bonds and van der Waals interactions that stabilize the complex. nih.gov This information is invaluable for understanding enzyme mechanisms and for the design of enzyme inhibitors.

Force fields, which are sets of parameters that describe the potential energy of the system, are a critical component of MD simulations. maynoothuniversity.ie Several force fields, such as CHARMM and GROMOS, have been specifically parameterized to accurately model carbohydrates and their interactions with proteins. nih.govresearchgate.net These advancements have enabled more realistic and predictive simulations of complex biological systems involving this compound. maynoothuniversity.ie

Potential Energy Surface (PES) Mapping and Conformational Transition Networks

The exploration of the potential energy surface (PES) is crucial for understanding the various stable conformations of a molecule and the energy barriers between them. A computational approach built upon PES-based conformational analysis can automatically deduce a conformational transition network, often called a conformational reaction route map (r-map). uzh.chacs.orgnih.gov This is achieved using methods like the Scaled Hypersphere Search of the Anharmonic Downward Distortion Following (SHS-ADDF) method. uzh.chacs.orgnih.gov This technique systematically samples the minima (equilibrium conformers, EQ) and transition state (TS) structures on the PES without needing prior specification of internal coordinates. uzh.chacs.orgresearchgate.net The resulting r-map consists of EQ conformers connected by reaction routes that pass through TS conformers. uzh.chacs.org

For an isolated this compound molecule in the gas phase, calculations at the RHF/6-31G level of theory have been performed to generate a detailed conformational r-map. uzh.chacs.orgnih.gov These studies have identified a large number of distinct equilibrium and transition state structures.

Table 1: Conformational Mapping of this compound in the Gas Phase. uzh.chacs.orgnih.gov
AnomerStructure TypeNumber IdentifiedComputational Method
α-D-glucoseEquilibrium (EQ) Conformers201RHF/6-31G
α-D-glucoseTransition State (TS) Conformers435RHF/6-31G

Analysis of these conformational r-maps has allowed for the identification of multiple minimum energy paths (MEPs) between the global minima of the 1C4 and 4C1 chair conformations. uzh.chacs.orgnih.gov The analysis confirms both the thermodynamic and kinetic predominance of the 4C1 conformation. uzh.chacs.org This is because the potential energy of the global minimum of 4C1 is lower than that of 1C4 (thermodynamic predominance), and the energy barrier to transition from 4C1 to 1C4 is lower than the reverse path (kinetic predominance). acs.org

Computational Approaches for Enzyme-Substrate Interactions

Alpha-glucosidase is a key enzyme that catalyzes the hydrolysis of terminal 1,4-linked this compound residues. mdpi.com The unavailability of a three-dimensional (3D) crystallographic structure for some alpha-glucosidases, such as the one from Candida albicans, hinders the rational design of potent inhibitors. scielo.bramazonaws.com In such cases, homology modeling serves as a reliable computer-based technique to construct a 3D model of the target protein. scielo.bramazonaws.com

The process of homology modeling involves several key steps: scielo.bramazonaws.com

Template Selection: A protein with a known 3D structure and significant sequence similarity to the target protein is chosen as the template. For instance, the oligo-1-6-glucosidase enzyme has been used as a template to model alpha-glucosidase. scielo.bramazonaws.com

Sequence Alignment: The amino acid sequence of the target protein is aligned with the sequence of the template protein. scielo.bramazonaws.com

Model Generation: A 3D model of the target protein is built based on the alignment with the template's structure. scielo.bramazonaws.com Software such as the Molecular Operating Environment (MOE) is often used for this step. scielo.bramazonaws.com

Refinement and Evaluation: The generated model is refined to optimize its geometry. Its quality and stability are then validated using various tools. The Ramachandran plot is used to assess the stereochemical quality of the model by analyzing the torsional angles of amino acid residues. scielo.brnih.gov The ERRAT server is also used to validate the model by analyzing the non-bonded interactions between different atom types. scielo.bramazonaws.com Further assessment of the model's stability can be performed using molecular dynamics (MD) simulations. scielo.bramazonaws.com

The resulting stable 3D model of alpha-glucosidase can then be used for further computational studies, such as identifying potential binding sites and investigating enzyme-inhibitor interactions through molecular docking. scielo.breurekaselect.com

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, such as an enzyme). biorxiv.org This method is widely employed to investigate the binding modes of this compound analogues, which act as inhibitors, within the active site of alpha-glucosidase. mdpi.comresearchgate.net These studies are crucial for understanding structure-activity relationships and for the rational design of new, more effective inhibitors. dergipark.org.tr

In these studies, a library of compounds is docked into the binding pocket of the alpha-glucosidase model. The binding affinity is typically estimated using a scoring function, which results in values such as binding energy (kcal/mol) or an inhibitory constant (IC50). cabidigitallibrary.org The analysis reveals key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and specific amino acid residues in the enzyme's active site, like glutamic acid (Glu), aspartic acid (Asp), and arginine (Arg). researchgate.net

Table 2: Examples of Molecular Docking Studies on Alpha-Glucosidase Inhibitors.
Compound ClassKey FindingsReference
Benzothiazole-triazole derivativesCompounds exhibited superior α-glucosidase inhibitory activity (IC50 values from 20.7 to 61.1 μM) compared to the standard, acarbose. Docking predicted binding interactions in the enzyme's active site. mdpi.com
Chromone hydrazone derivativesThe most active compound (4d) had an IC50 of 20.1±0.19 μM. Docking showed interactions with residues Glu-276, Asp-214, Asp-349, and Arg-439 through hydrogen bonds and arene-cation/anion interactions. researchgate.net
Natural Compounds (Flavonoids, Phenolics)Screened 40 natural compounds. Top compounds like rutin, quercetin, and myricetin (B1677590) showed higher predicted binding energies (e.g., -8.2 kcal/mol) and higher inhibitory activities (IC50 = 1.0 to 84.1 µg/mL) than the reference inhibitor. cabidigitallibrary.org
Triazinoindole-based thiourea (B124793) hybridsSynthesized compounds showed excellent inhibitory potential (IC50 values as low as 1.30 ± 0.01 μM). Docking confirmed binding interactions within the active site. mdpi.com

These docking studies provide valuable insights that guide the selection of promising candidates for further experimental testing and lead optimization in the development of new antidiabetic agents. nih.gov

Molecular dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules over time. In the context of this compound, MD simulations are employed to evaluate the stability and dynamics of enzyme-ligand complexes, often following initial prediction by molecular docking. rsc.orgnih.gov These simulations provide a more dynamic picture of the binding process and help validate the stability of the docked conformations. biorxiv.org

A typical MD simulation of an enzyme-alpha-D-glucose (or analogue) complex involves placing the docked structure in a simulated aqueous environment and calculating the atomic trajectories over a period of nanoseconds (ns). rsc.orgmdpi.com Several parameters are analyzed to interpret the results.

Table 3: Key Parameters Analyzed in MD Simulations of Enzyme-Ligand Complexes.
ParameterDescriptionIndication of Stability
Root Mean Square Deviation (RMSD)Measures the average deviation of the protein's backbone atoms from their initial position over time. nih.govdergipark.org.trA low and stable RMSD value suggests the complex has reached equilibrium and is structurally stable. nih.gov
Root Mean Square Fluctuation (RMSF)Measures the fluctuation of individual amino acid residues around their average position. dergipark.org.trnih.govLow RMSF values for residues in the binding site indicate that the ligand is held tightly and the binding is stable.
Radius of Gyration (Rg)Indicates the overall compactness of the protein structure during the simulation. nih.govdergipark.org.trA stable Rg value suggests that the protein maintains its compact folded structure and does not undergo significant conformational changes upon ligand binding. nih.gov
Hydrogen Bond AnalysisTracks the number and duration of hydrogen bonds formed between the ligand and the enzyme over the simulation time. nih.govdergipark.org.trThe consistent presence of key hydrogen bonds throughout the simulation confirms a strong and sustained binding interaction. nih.gov

MD simulations have been used to confirm the stability of complexes between alpha-glucosidase and various inhibitors, demonstrating that the compounds can bind tightly and stably within the active site. rsc.orgnih.gov For example, simulations have shown that potent inhibitors form a stable number of hydrogen bonds with the enzyme, supporting the docking results and providing a stronger basis for their potential as therapeutic agents. rsc.orgdergipark.org.tr

Biosynthetic Pathways and Metabolic Roles of Alpha D Glucose

Alpha-D-Glucose as a Central Hexose in Biological Systems

This compound, a simple sugar, is a fundamental carbohydrate in biology and a crucial source of energy for living organisms. sarchemlabs.com As a monosaccharide, it serves as a primary fuel for cellular respiration, the process that powers metabolic activities. sarchemlabs.com Glucose is central to the metabolism of most cells and provides precursors for the synthesis of other vital biomolecules, including amino acids, nucleotides, and lipids. sarchemlabs.comuomustansiriyah.edu.iq In many organisms, from bacteria to humans, glucose is the main starting point for energy-releasing pathways like glycolysis. sarchemlabs.comuomustansiriyah.edu.iq

The metabolism of glucose is a tightly regulated process. In animals, after a meal, rising blood glucose levels trigger the secretion of insulin, which facilitates the uptake and storage of glucose in the liver and muscles as glycogen (B147801). nih.gov When blood glucose levels fall, the liver can release glucose back into the bloodstream to maintain a stable supply for the body's needs. nih.govwikipedia.org In plants, glucose is produced through photosynthesis and stored as starch. nih.gov Beyond its role in energy production, this compound is a building block for more complex carbohydrates such as starch and cellulose. sarchemlabs.com

Phosphorylation Pathways of this compound

The initial step in the metabolism of glucose within a cell is its phosphorylation. This process involves the addition of a phosphate (B84403) group to the glucose molecule, a reaction that is crucial for several reasons. Firstly, the addition of a charged phosphate group prevents the glucose molecule from diffusing back out of the cell, as the cell membrane is generally impermeable to charged molecules. wikipedia.orgwikipedia.org Secondly, this phosphorylation activates the glucose molecule, preparing it for subsequent steps in metabolic pathways like glycolysis. wikipedia.org

The phosphorylation of this compound to this compound-6-phosphate is primarily catalyzed by the enzyme hexokinase. wikipedia.orgproteopedia.org This reaction involves the transfer of a phosphate group from an ATP molecule to the C-6 hydroxyl group of glucose. proteopedia.org The process can be summarized by the following reaction:

This compound + ATP → this compound-6-Phosphate + ADP youtube.com

Hexokinase is found in nearly all organisms and tissues. proteopedia.org It has a high affinity for glucose, meaning it can efficiently phosphorylate glucose even at low concentrations. libretexts.org The enzyme undergoes a significant conformational change upon binding to glucose, which creates the active site for the phosphorylation reaction and prevents the wasteful hydrolysis of ATP. proteopedia.org The activity of hexokinase is typically regulated by the concentration of its product, this compound-6-phosphate; high levels of this product will allosterically inhibit the enzyme, thus controlling the rate of glucose entry into the glycolytic pathway. proteopedia.orgproteopedia.org In vertebrates, another enzyme called glucokinase (or hexokinase IV) also phosphorylates glucose, primarily in the liver and pancreas, and it is not inhibited by glucose-6-phosphate. wikipedia.orgproteopedia.org

Enzymes in this compound Phosphorylation
EnzymeSubstratesProductsKey Characteristics
HexokinaseThis compound, ATPThis compound-6-Phosphate, ADPHigh affinity for glucose; Allosterically inhibited by glucose-6-phosphate. proteopedia.orglibretexts.org
Glucokinase (Hexokinase IV)This compound, ATPThis compound-6-Phosphate, ADPLower affinity for glucose; Not inhibited by glucose-6-phosphate; Primarily in liver and pancreas. wikipedia.orgproteopedia.org

This compound-6-phosphate can be reversibly converted to this compound-1-phosphate by the enzyme phosphoglucomutase (PGM). ebi.ac.uktaylorandfrancis.com This isomerization is a critical step that directs glucose towards biosynthetic pathways, such as the formation of glycogen and nucleotide sugars. ebi.ac.ukuniprot.org The reaction catalyzed by phosphoglucomutase is as follows:

This compound-6-Phosphate ⇌ this compound-1-Phosphate taylorandfrancis.com

The mechanism of phosphoglucomutase involves a phosphorylated serine residue in the enzyme's active site. ebi.ac.uk The enzyme first transfers its phosphate group to the C-1 hydroxyl of this compound-6-phosphate, forming an intermediate, this compound-1,6-bisphosphate. uniprot.orgontosight.aiebi.ac.uk Subsequently, the enzyme accepts a phosphate group from the C-6 position of the intermediate, resulting in the formation of this compound-1-phosphate and the regeneration of the phosphorylated enzyme. ebi.ac.ukuniprot.org This reaction is readily reversible, and the direction is determined by the relative concentrations of the two glucose phosphates. ebi.ac.uk When glucose levels are high, the reaction favors the formation of this compound-1-phosphate for storage as glycogen. ebi.ac.uk

Biosynthesis of Nucleotide Sugars

Nucleotide sugars are activated forms of monosaccharides that serve as essential precursors for the synthesis of complex carbohydrates, including glycogen, starch, and various components of the cell wall. sigmaaldrich.comfrontiersin.org The formation of these molecules involves the reaction of a sugar phosphate with a nucleoside triphosphate.

Uridine (B1682114) diphosphate-alpha-D-glucose (UDP-glucose) is a key nucleotide sugar involved in the synthesis of glycogen and other glycoconjugates. sigmaaldrich.comresearchgate.net It is synthesized from this compound-1-phosphate and uridine triphosphate (UTP) in a reaction catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase). taylorandfrancis.comresearchgate.net The reaction is:

This compound-1-Phosphate + UTP ⇌ UDP-Alpha-D-Glucose + Pyrophosphate (PPi) acs.org

This reaction is reversible; however, in the cellular environment, it is driven in the forward direction by the subsequent hydrolysis of pyrophosphate by the enzyme inorganic pyrophosphatase. frontiersin.org The synthesis of UDP-glucose is a crucial step in carbohydrate metabolism, providing the immediate glucose donor for glycogen synthase in the process of glycogenogenesis. sigmaaldrich.com UDP-glucose is also a precursor for the synthesis of other UDP-sugars, such as UDP-galactose and UDP-glucuronic acid, which are important for the formation of various polysaccharides and glycoproteins. csic.esresearchgate.netebi.ac.uk The catalytic mechanism of UGPase is an ordered sequential process where UTP binds to the enzyme first, followed by this compound-1-phosphate. csic.esnih.gov

Adenosine (B11128) diphosphate-alpha-D-glucose (ADP-glucose) is the primary glucosyl donor for starch synthesis in plants and glycogen synthesis in bacteria. nih.govembopress.org It is formed from this compound-1-phosphate and adenosine triphosphate (ATP) by the enzyme ADP-glucose pyrophosphorylase (AGPase). nih.govuniprot.org The reaction is as follows:

This compound-1-Phosphate + ATP ⇌ ADP-Alpha-D-Glucose + Pyrophosphate (PPi) nih.govresearchgate.net

Similar to UDP-glucose synthesis, this reaction is rendered effectively irreversible in vivo by the hydrolysis of pyrophosphate. nih.govembopress.org AGPase is a key regulatory enzyme in starch and bacterial glycogen synthesis. nih.govembopress.org Its activity is allosterically regulated by intermediates of the primary carbon metabolism pathways. In plants and cyanobacteria, the enzyme is typically activated by 3-phosphoglycerate (B1209933) (3-PGA) and inhibited by inorganic phosphate (Pi). researchgate.netplos.orgoup.com This regulation links the rate of starch synthesis to the photosynthetic activity of the cell. In bacteria, the allosteric regulators can vary; for example, in E. coli, the enzyme is activated by fructose-1,6-bisphosphate and inhibited by AMP. plos.org

Biosynthesis of Nucleotide Sugars from this compound-1-Phosphate
Nucleotide SugarEnzymeSubstratesProductsPrimary Role
UDP-Alpha-D-GlucoseUDP-Glucose Pyrophosphorylase (UGPase)This compound-1-Phosphate, UTPUDP-Alpha-D-Glucose, PPiGlycogen synthesis in animals and fungi, precursor for other UDP-sugars. sigmaaldrich.comresearchgate.netresearchgate.net
ADP-Alpha-D-GlucoseADP-Glucose Pyrophosphorylase (AGPase)This compound-1-Phosphate, ATPADP-Alpha-D-Glucose, PPiStarch synthesis in plants, glycogen synthesis in bacteria. nih.govembopress.org

Enzymatic Synthesis of TDP-Deoxysugars from this compound Precursors

The biosynthesis of many deoxysugars, which are vital components of numerous biologically active natural products like antibiotics, originates from this compound. nih.gov These unusual sugars are typically synthesized as nucleotide diphosphate (B83284) (NDP) sugars before being attached to other molecules. nih.gov The thymidine (B127349) diphosphate (TDP) derivatives are particularly common in bacterial secondary metabolism. nih.gov

The pathway commences not with free glucose, but with its phosphorylated form, α-D-glucose-1-phosphate. nih.gov This precursor is derived either by the direct phosphorylation of D-glucose or through the isomerization of glucose-6-phosphate, a central molecule in glycolysis. nih.gov The α-D-glucose-1-phosphate is then activated by reacting with thymidine triphosphate (TTP) in a reaction catalyzed by a thymidylyltransferase (also known as glucose-1-phosphate thymidylyltransferase or RmlA), yielding TDP-α-D-glucose. nih.govportlandpress.com

From TDP-α-D-glucose, the pathway proceeds to a critical branch point intermediate, TDP-4-keto-6-deoxy-α-D-glucose. nih.govgoogle.com This key transformation is carried out by the enzyme TDP-D-glucose-4,6-dehydratase (RmlB), which catalyzes a dehydration reaction. portlandpress.comgoogle.com This intermediate is the precursor for a wide array of TDP-deoxysugars. nih.govgoogle.com Subsequent enzymatic modifications, including deoxygenations at various positions (such as C-2 and C-3), epimerizations, aminations, and reductions, lead to the vast diversity of deoxysugars found in nature. nih.govutexas.edupnas.orgpnas.org For instance, the complete biosynthesis of TDP-l-epivancosamine from TDP-4-keto-6-deoxy-d-glucose involves five enzymes that perform C-2 deoxygenation, C-3 amination and methylation, C-5 epimerization, and C-4 ketoreduction. pnas.org

EnzymeEC NumberFunction in TDP-Deoxysugar Pathway
Phosphoglucose (B3042753) Mutase5.4.2.2Interconverts Glucose-6-phosphate and Glucose-1-phosphate. google.com
Glucose-1-phosphate thymidylyltransferase (RmlA)2.7.7.24Activates Glucose-1-phosphate with TTP to form TDP-α-D-glucose. portlandpress.com
TDP-D-glucose-4,6-dehydratase (RmlB)4.2.1.46Converts TDP-α-D-glucose to the key intermediate TDP-4-keto-6-deoxy-D-glucose. google.com

This table summarizes the initial enzymes involved in converting glucose phosphates into the first key intermediate of TDP-deoxysugar biosynthesis.

Polymerization and Glycosidic Linkage Formation

This compound serves as the fundamental monomer for the synthesis of large storage polysaccharides known as alpha-glucans. These polymers are characterized by α-glycosidic bonds that link the glucose units together. The specific type of linkage (e.g., α-1,4 or α-1,6) and the degree of branching determine the structure and function of the final polymer.

Biosynthesis of Alpha-Glucans (e.g., Starch, Glycogen)

Starch (in plants and algae) and glycogen (in animals, fungi, and bacteria) are the two primary energy-storing alpha-glucans. embopress.orgnih.gov Both are branched polymers of glucose, but they differ in their activated glucose donor and branching frequency. alevelbiology.co.uk

The biosynthesis of starch begins with the activation of glucose-1-phosphate. alevelbiology.co.uk The enzyme ADP-glucose pyrophosphorylase (AGPase) catalyzes the reaction between glucose-1-phosphate and ATP to produce ADP-glucose, the activated glucose donor for starch synthesis. libretexts.orgnii.ac.jpslideshare.net This reaction is considered the rate-limiting step in starch biosynthesis. alevelbiology.co.uk

In contrast, glycogen synthesis utilizes UDP-glucose as its activated precursor. alevelbiology.co.uk The enzyme UDP-glucose pyrophosphorylase (UGPase) catalyzes the formation of UDP-glucose from glucose-1-phosphate and UTP. libretexts.org

FeatureStarch BiosynthesisGlycogen Biosynthesis
Organism Plants, Algae nih.govAnimals, Fungi, Bacteria embopress.org
Activated Glucose Donor ADP-glucose alevelbiology.co.uklibretexts.orgUDP-glucose alevelbiology.co.uklibretexts.org
Activating Enzyme ADP-glucose pyrophosphorylase (AGPase) nii.ac.jpslideshare.netUDP-glucose pyrophosphorylase (UGPase) libretexts.org
Elongating Enzyme Starch Synthase (SS) nii.ac.jpwikipedia.orgGlycogen Synthase (GS) embopress.orgwikipedia.org
Branching Frequency Less frequent (one branch per ~30 residues in amylopectin) alevelbiology.co.ukMore frequent (one branch per ~10-14 residues) embopress.orgwikipedia.org

This table provides a comparative overview of the key components and characteristics of starch and glycogen biosynthesis.

Enzymatic Mechanisms of Glucan Synthases (e.g., Glycogen Synthase, Starch Synthase)

The elongation of alpha-glucan chains is catalyzed by a family of enzymes known as glucan synthases. These are glycosyltransferases that add glucose units to the non-reducing end of a growing polysaccharide chain.

Glycogen Synthase (GS) is the pivotal enzyme in glycogenesis. wikipedia.org It catalyzes the transfer of a glucosyl residue from UDP-glucose to the C-4 hydroxyl group of a terminal glucose residue on the glycogen primer, forming an α-1,4-glycosidic bond. embopress.orglibretexts.orguniprot.org This process releases UDP. wikipedia.org Glycogen synthase cannot initiate a new glycogen chain; it requires a primer, which is synthesized by the protein glycogenin. libretexts.orguniprot.org The activity of glycogen synthase is tightly regulated through allosteric activation by glucose-6-phosphate and by covalent modification, specifically phosphorylation, which deactivates the enzyme. wikipedia.orgbookdown.orgnih.gov

Starch Synthase (SS) performs a similar function in plants, but it utilizes ADP-glucose as the glucosyl donor. alevelbiology.co.ukwikipedia.org It catalyzes the formation of α-1,4-glycosidic linkages, elongating the glucan chains that will form both amylose (B160209) and amylopectin (B1267705). alevelbiology.co.uknii.ac.jp Plants possess multiple isoforms of starch synthase, which are broadly classified as granule-bound starch synthases (GBSS) and soluble starch synthases (SSI, SSII, SSIII, SSIV). libretexts.orgnii.ac.jpglycoforum.gr.jp GBSS is primarily responsible for the synthesis of the linear amylose component, while the soluble forms work in concert with branching enzymes to create the highly branched amylopectin. libretexts.orgnii.ac.jp

Branching Enzyme Activities in Alpha-Glucan Architecture

The characteristic branched structure of glycogen and the amylopectin component of starch is the result of branching enzyme (BE) activity. nih.govresearchgate.net These enzymes are essential for determining the fine structure and physiological properties of these storage polymers. nih.govnih.gov

The mechanism involves the cleavage of an existing α-1,4-glycosidic bond within a linear glucan chain. nih.govresearchgate.net The enzyme then transfers the cleaved segment, typically a short chain of glucose units, to the C-6 hydroxyl group of a glucose residue on the same or a neighboring chain, creating an α-1,6-glycosidic linkage. nih.govwikipedia.orgresearchgate.net This action creates a branch point and a new non-reducing end, which can be further elongated by synthase enzymes. wikipedia.org The branching increases the solubility of the glucan polymer and creates numerous terminal residues, allowing for rapid synthesis and degradation when energy is needed. wikipedia.org

Plant branching enzymes have different specificities. For example, BEI isoforms tend to transfer longer chains, whereas BEII isoforms transfer shorter chains, which contributes to the specific architecture of amylopectin. nih.gov

Enzyme TypeFunctionMechanism of ActionImportance
Alpha-Glucan Branching Enzyme (BE) Creates branches in glycogen and amylopectin. nih.govresearchgate.netCleaves an internal α-1,4-linkage and transfers the chain to form an α-1,6-linkage. nih.govwikipedia.orgIncreases polymer solubility and creates multiple ends for rapid glucose mobilization and storage. wikipedia.org
Plant BE Isoforms (e.g., BEI, BEII) Determine the fine structure of amylopectin. nih.govTransfer chains of specific lengths (BEI transfers longer chains, BEII transfers shorter chains). nih.govControls the degree of branching and the physical properties of starch granules. nih.govnih.gov

This table outlines the roles and mechanisms of branching enzymes in structuring alpha-glucans.

Interconversion of this compound with Other Monosaccharides

This compound is not a static molecule within the cell; it is part of a dynamic metabolic network and can be enzymatically interconverted into other monosaccharides. This flexibility allows the cell to channel glucose into various metabolic pathways as needed.

Isomerization to D-Fructose

One of the most fundamental interconversions is the isomerization of glucose to fructose (B13574). This reaction is a critical step in the glycolytic pathway, the primary process for cellular energy extraction. nih.gov The conversion involves not the free sugars, but their phosphorylated forms.

Specifically, glucose-6-phosphate is converted to fructose-6-phosphate (B1210287). libretexts.orgstackexchange.com This reversible reaction is catalyzed by the enzyme phosphoglucose isomerase (also called glucose-6-phosphate isomerase). libretexts.orgdoubtnut.com The reaction transforms an aldohexose (glucose-6-phosphate) into a ketohexose (fructose-6-phosphate). aklectures.comvaia.com The mechanism proceeds through an enediol intermediate. aklectures.comvaia.comnih.gov This isomerization is crucial because the subsequent step in glycolysis, the phosphorylation to fructose-1,6-bisphosphate, is a key committed and regulated step of the pathway. The structure of fructose allows for a symmetrical cleavage into two three-carbon sugars later in the pathway, which is not possible with glucose. stackexchange.com

Epimerization to D-Galactose and D-Mannose

This compound is a central monosaccharide that can be enzymatically converted into other essential hexoses, such as D-galactose and D-mannose, through epimerization reactions. Epimers are sugars that differ in the stereochemical configuration at a single carbon atom. pearson.combu.edu The epimerization of glucose derivatives is crucial for various metabolic pathways, including the synthesis of glycoproteins, glycolipids, and for providing alternative sugars for energy metabolism. uniprot.orguniprot.org

Conversion to D-Galactose: The interconversion between glucose and galactose occurs at the C4 position and is a key part of the Leloir pathway for galactose metabolism. pearson.comwikipedia.org This process does not happen with free glucose but with its activated nucleotide sugar form, UDP-glucose. The enzyme responsible for this reversible reaction is UDP-glucose 4-epimerase (GALE), also known as UDP-galactose 4-epimerase. uniprot.orgwikipedia.org GALE catalyzes the final step in the Leloir pathway, converting UDP-galactose back to UDP-glucose. wikipedia.orgwikipedia.org This allows the glucose-1-phosphate generated from dietary galactose to be funneled into glycolysis. wikipedia.org Conversely, when galactose is needed for synthesizing glycoconjugates, GALE can produce UDP-galactose from UDP-glucose. uniprot.org The reaction mechanism involves the transient oxidation of the C4 hydroxyl group to a ketone by a tightly bound NAD+ cofactor, followed by a stereospecific reduction to form the epimeric hydroxyl group. wikipedia.org

Conversion to D-Mannose: The conversion of D-glucose to D-mannose is an epimerization at the C2 position. pearson.combu.edu This interconversion is catalyzed by phosphomannose isomerase (PMI), also known as mannose-6-phosphate (B13060355) isomerase (MPI). nih.govwikipedia.org This enzyme does not act on glucose directly but on its phosphorylated form. In metabolism, fructose-6-phosphate, an intermediate in glycolysis, serves as the common link between glucose and mannose metabolism. Glucose-6-phosphate is isomerized to fructose-6-phosphate by phosphoglucose isomerase. Subsequently, phosphomannose isomerase catalyzes the reversible isomerization of fructose-6-phosphate to mannose-6-phosphate. nih.govwikipedia.org This reaction is vital for providing mannose precursors for the synthesis of glycoproteins and other mannose-containing molecules. researchgate.net The PMI-catalyzed reaction is thought to proceed through a cis-enediol intermediate. nih.govresearchgate.net Some organisms possess bifunctional enzymes, like phosphoglucose isomerase/phosphomannose isomerase (PGI/PMI), which can catalyze both the conversion of glucose-6-phosphate to fructose-6-phosphate and mannose-6-phosphate to fructose-6-phosphate. acs.org

EnzymeSubstrate(s)Product(s)Metabolic PathwayOrganism Types
UDP-glucose 4-epimerase (GALE)UDP-glucose, UDP-galactoseUDP-galactose, UDP-glucoseLeloir PathwayBacteria, Fungi, Plants, Mammals
Phosphomannose Isomerase (PMI)Mannose-6-phosphate, Fructose-6-phosphateFructose-6-phosphate, Mannose-6-phosphateGlycoprotein Synthesis, GlycolysisBacteria, Fungi, Mammals

Role in Pentose (B10789219) Phosphate Pathway Precursors (e.g., D-Ribose)

This compound is the primary substrate for the pentose phosphate pathway (PPP), a crucial metabolic route that operates in parallel with glycolysis. wikipedia.org The primary functions of the PPP are anabolic, including the production of NADPH for reductive biosynthesis and the synthesis of pentose sugars, most notably D-ribose 5-phosphate , a key precursor for nucleotide and nucleic acid synthesis. wikipedia.orgontosight.ai

The pathway begins with the phosphorylation of this compound to glucose-6-phosphate (G6P) by the enzyme hexokinase. vaia.com G6P then enters the oxidative phase of the PPP.

Oxidative Phase of the PPP:

Dehydrogenation of Glucose-6-Phosphate: The first committed step is catalyzed by glucose-6-phosphate dehydrogenase (G6PD), the rate-limiting enzyme of the pathway. wikipedia.org G6P is oxidized to 6-phosphoglucono-δ-lactone, and in the process, one molecule of NADP+ is reduced to NADPH. wikipedia.org

Hydrolysis: The lactone is then hydrolyzed to 6-phosphogluconate by 6-phosphogluconolactonase.

Oxidative Decarboxylation: In the final step of the oxidative phase, 6-phosphogluconate dehydrogenase catalyzes the oxidative decarboxylation of 6-phosphogluconate to yield ribulose-5-phosphate . This step generates a second molecule of NADPH and releases a molecule of carbon dioxide. wikipedia.org

Non-Oxidative Phase: The ribulose-5-phosphate produced in the oxidative phase is the direct precursor to D-ribose 5-phosphate. The conversion is catalyzed by the enzyme ribose-5-phosphate isomerase (RpiA), which converts the ketopentose (ribulose-5-phosphate) into an aldopentose (D-ribose 5-phosphate). vaia.com This D-ribose 5-phosphate is then utilized in the synthesis of 5-phospho-D-ribose 1-pyrophosphate (PRPP), a critical molecule for the de novo synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA, as well as coenzymes like ATP, NAD, and FAD. ontosight.airesearchgate.net

Starting MetaboliteKey EnzymesProduct(s) of InterestPathwaySignificance
Glucose-6-PhosphateGlucose-6-Phosphate DehydrogenaseNADPH, Ribulose-5-PhosphatePentose Phosphate Pathway (Oxidative)Reductive biosynthesis, Antioxidant defense
Ribulose-5-PhosphateRibose-5-Phosphate IsomeraseD-Ribose 5-PhosphatePentose Phosphate Pathway (Non-Oxidative)Precursor for nucleotide and nucleic acid synthesis

Regulation and Control of Alpha-Glucan Metabolic Enzymes in Prokaryotes and Eukaryotes

Alpha-glucans, such as glycogen in bacteria and animals and starch in plants, are polysaccharides of D-glucose that serve as the primary form of stored energy. ontosight.aiwikipedia.org The synthesis and degradation of these polymers are tightly regulated to maintain cellular energy homeostasis.

Regulation in Prokaryotes: In bacteria, the metabolism of α-glucans like glycogen is controlled through a combination of transcriptional regulation and allosteric enzyme control. csic.esresearchgate.net

Transcriptional Control: The expression of genes encoding α-glucan metabolic enzymes can be regulated by the available carbon source. asm.org For example, in Corynebacterium glutamicum, the transcription of malP, which encodes a maltodextrin (B1146171) phosphorylase, is induced in the presence of maltose. asm.org

Allosteric Regulation: The key enzymes in the classical bacterial glycogen pathway are ADP-glucose pyrophosphorylase (GlgC) and glycogen synthase (GlgA). researchgate.netplos.org GlgC, which synthesizes the activated glucose donor ADP-glucose, is a major regulatory point. oup.com Its activity is allosterically activated by glycolytic intermediates (e.g., fructose-1,6-bisphosphate) and inhibited by AMP, ADP, or Pi, effectively sensing the energy state of the cell. oup.com In some bacteria, like Corynebacterium glutamicum, the α-glucan phosphorylase (MalP) is competitively inhibited by ADP-glucose, the precursor for glycogen synthesis, creating a balance between synthesis and degradation. asm.org

Alternative Pathways: Some bacteria, particularly mycobacteria, utilize an alternative pathway for α-glucan synthesis involving the enzyme GlgE, a maltosyltransferase. plos.orgacs.org This pathway is essential for the virulence of Mycobacterium tuberculosis. plos.org The regulation of this pathway is linked to the availability of its precursor, trehalose. plos.org

Regulation in Eukaryotes: In eukaryotes, particularly in animals, the metabolism of the α-glucan glycogen is primarily regulated by hormones such as insulin, glucagon (B607659), and epinephrine (B1671497) through reversible phosphorylation and allosteric mechanisms. ontosight.ai

Hormonal Control and Phosphorylation Cascades: The two key enzymes are glycogen synthase (synthesis) and glycogen phosphorylase (degradation). Their activities are reciprocally regulated.

Glycogen Synthase: It is active in its dephosphorylated state. Insulin signaling leads to its dephosphorylation and activation. Conversely, hormones like glucagon and epinephrine trigger a phosphorylation cascade involving protein kinase A (PKA), which leads to the phosphorylation and inactivation of glycogen synthase. ontosight.ai

Glycogen Phosphorylase: It is active in its phosphorylated state. The same hormonal signals (glucagon, epinephrine) that inactivate glycogen synthase lead to the phosphorylation and activation of glycogen phosphorylase via phosphorylase kinase. ontosight.aioup.com This ensures that glycogen is synthesized when glucose is abundant and broken down when energy is needed.

Allosteric Regulation: Superimposed on the hormonal control is allosteric regulation by metabolites that reflect the cell's immediate energy needs.

Glycogen Synthase: Activated by glucose-6-phosphate, which signals an abundance of glucose for storage.

Glycogen Phosphorylase: Inhibited by ATP and glucose-6-phosphate (in muscle and liver) and activated by AMP (in muscle), which signals a low energy state.

DomainRegulatory MechanismKey Enzymes RegulatedActivatorsInhibitors
Prokaryotes Allosteric Control, Transcriptional RegulationADP-glucose pyrophosphorylase, α-Glucan phosphorylaseFructose-1,6-bisphosphate, Maltose (transcriptional)AMP, ADP, Pi, ADP-glucose (competitive)
Eukaryotes Reversible Phosphorylation (Hormonal), Allosteric ControlGlycogen Synthase, Glycogen PhosphorylaseInsulin (dephosphorylation), Glucose-6-PhosphateGlucagon, Epinephrine (phosphorylation), ATP, AMP (reciprocal)

Enzymatic Transformations and Biocatalysis Utilizing Alpha D Glucose

Substrate Specificity of Glycosyltransferases and Glycosidases Towards Alpha-D-Glucose

The utility of enzymes in carbohydrate synthesis is fundamentally governed by their substrate specificity. Glycosyltransferases (GTs) and glycosidases are two major classes of enzymes that act upon this compound and its derivatives, catalyzing the formation and cleavage of glycosidic bonds, respectively. nih.gov

Glycosyltransferases (GTs) are enzymes that catalyze the transfer of a sugar moiety from an activated donor substrate, such as a nucleotide sugar, to a specific acceptor molecule. oup.comresearchgate.net The most common donor for glucosylation is uridine (B1682114) diphosphate (B83284) glucose (UDP-Glc). oup.com The specificity of GTs is crucial, dictating which acceptor molecule is glycosylated and at which position. For instance, plant family 1 glycosyltransferases (UGTs) are known for their ability to transfer glucose from UDP-Glc to a wide variety of acceptor molecules, including flavonoids, terpenoids, and alkaloids. nih.govoup.com While often highly specific for the sugar donor, some GTs exhibit a degree of promiscuity. For example, the N-glycosyltransferase from Actinobacillus pleuropneumoniae (ApNGT) can transfer not only glucose but also galactose from their respective UDP-activated forms onto a peptide acceptor. nih.gov

Glycosidases , or glycoside hydrolases (GHs), catalyze the hydrolysis of glycosidic bonds. nih.gov While their natural function is typically degradative, under specific conditions, they can be used for synthesis through transglycosylation reactions. The substrate specificity of these enzymes is also tightly controlled. For example, sucrase-isomaltase in the small intestine contains two subunits: the N-terminal subunit primarily hydrolyzes isomaltose (α-D-glucopyranosyl-(1→6)-α-D-glucopyranoside) into two α-D-glucose molecules, while both subunits can hydrolyze other α-linked disaccharides like maltose. nih.gov Similarly, trehalase is highly specific for hydrolyzing trehalose (α-D-glucopyranosyl-α-D-glucopyranoside) into two α-D-glucose molecules. nih.gov The specificity is determined by the precise architecture of the enzyme's active site, which recognizes the shape and hydroxyl group configuration of the glucose moiety. nih.govresearchgate.net

Table 1: Specificity of Selected Glycosyltransferases and Glycosidases Acting on α-D-Glucose or its Derivatives
Enzyme ClassSpecific Enzyme ExampleTypical Substrate(s)Product(s) of ReactionKey Specificity Feature
GlycosyltransferasePlant UGTsUDP-glucose, various aglyconesGlucosides of aglyconesHigh specificity for UDP-glucose donor, broad acceptor scope. nih.govoup.com
GlycosyltransferaseApNGTUDP-glucose, acceptor peptideGlycosylated peptideCan also utilize UDP-galactose as a donor. nih.gov
GlycosidaseSucrase-Isomaltase (N-terminal)Isomaltose (α-1,6 linkage)Two α-D-glucose moleculesSpecific for the α-1,6 glycosidic bond of isomaltose. nih.gov
GlycosidaseTrehalaseTrehalose (α,α-1,1 linkage)Two α-D-glucose moleculesHighly specific for the α,α-1,1 glycosidic bond. nih.gov

Chemoenzymatic Synthesis Strategies Employing this compound

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis to create efficient and scalable routes to valuable compounds. This compound is a common starting point for these strategies.

The multiple hydroxyl groups of this compound present a significant challenge for selective chemical modification. Enzymes, particularly lipases and esterases, can be employed for the regioselective acylation and deacylation of glucose, providing access to specific, partially protected intermediates. A notable example is the synthesis of glucose 6-phosphate, where Candida rugosa lipase is used for the efficient and selective deacetylation of the primary hydroxyl group in peracetylated D-glucose. researchgate.net This enzymatic step avoids the complex protection-deprotection schemes required in purely chemical approaches. Similarly, esterases from Rhodosporidium toruloides have been used to selectively cleave the acetyl group at the C-6 position of various per-acetylated α-D-hexopyranoses, including glucose derivatives. researchgate.net These strategies capitalize on the enzyme's ability to distinguish between sterically and electronically similar functional groups within the molecule. nih.gov

Phosphorylated sugars are key intermediates in metabolism and are precursors for the synthesis of activated sugar nucleotides. google.com Enzymatic methods provide direct and stereospecific routes to these compounds.

This compound-1-phosphate (α-Glc-1-P): This compound is a central precursor for nucleotide sugar synthesis. mdpi.com It can be produced by the action of α-glucan phosphorylase, which catalyzes the reversible phosphorolysis of α(1→4)-glucans like starch or glycogen (B147801) in the presence of inorganic phosphate (B84403). mdpi.com

Glucose-6-phosphate (G6P): A key entry point for glucose into metabolic pathways, G6P can be synthesized by the action of hexokinase, which catalyzes the phosphorylation of glucose at the C-6 position using adenosine (B11128) triphosphate (ATP) as the phosphate donor. wikipedia.org Chemoenzymatic routes, as mentioned previously, also provide an efficient pathway to G6P. researchgate.net

The enzymatic synthesis of these phosphorylated derivatives is often highly efficient and avoids the harsh conditions and anomerization issues associated with some chemical phosphorylation methods. nih.gov

Table 2: Enzymatic Synthesis of Key Phosphorylated α-D-Glucose Derivatives
ProductEnzymeSubstratesSignificance
α-D-glucose-1-phosphateα-Glucan phosphorylaseα(1→4)-glucan, Inorganic PhosphatePrecursor for activated sugar nucleotides. mdpi.commdpi.com
D-glucose-6-phosphateHexokinaseD-glucose, ATPCentral intermediate in glycolysis. wikipedia.org

The biosynthesis of most complex carbohydrates requires sugars to be in an "activated" form, typically as nucleotide sugars. acs.org For glucose, the most common activated form is UDP-glucose. The synthesis of UDP-glucose from α-D-glucose-1-phosphate is a crucial step catalyzed by the enzyme UDP-glucose pyrophosphorylase (UGPase), also known as glucose-1-phosphate uridylyltransferase. mdpi.com

Protein Engineering of Enzymes for Enhanced this compound Catalysis

While naturally occurring enzymes offer remarkable catalytic properties, they are not always optimized for industrial applications. Protein engineering, particularly through directed evolution, provides powerful tools to tailor enzyme characteristics such as activity, stability, and substrate specificity. nih.govnih.gov

Directed evolution mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. caltech.eduacs.org The process involves iterative cycles of:

Creating Genetic Diversity: Introducing random mutations into the gene encoding the enzyme of interest through methods like error-prone PCR or DNA shuffling.

Screening or Selection: Identifying mutant enzymes with improved properties from the generated library using high-throughput assays.

Amplification: Using the gene from the best-performing variant as the template for the next round of evolution.

This approach has been successfully applied to enzymes involved in this compound catalysis. For example, directed evolution has been used to improve the thermostability of various enzymes, allowing them to function at higher temperatures, which can increase reaction rates and reduce microbial contamination in industrial processes. nih.gov Furthermore, the catalytic activity of glycosyltransferases has been enhanced through these methods. By creating mutations in and around the active site, researchers have been able to improve the enzyme's efficiency in transferring glucose to specific acceptors. oup.comresearchgate.net Structure-guided directed evolution, which combines knowledge of the enzyme's three-dimensional structure with random mutagenesis, can further focus mutations on key regions, such as substrate-binding sites, to more efficiently generate improved biocatalysts. nih.govmiami.eduacs.org This powerful strategy continues to expand the utility of glucose-utilizing enzymes in biotechnology and synthetic chemistry. researchgate.net

Engineering for Specific Regio- or Stereoselectivity

A significant challenge in carbohydrate chemistry is controlling the outcome of reactions to produce a single desired isomer. mdpi.com Enzymes, with their inherent specificity, provide a powerful solution. Furthermore, modern protein engineering techniques allow scientists to modify these enzymes to enhance or alter their natural selectivity, achieving specific regio- and stereochemical outcomes. nih.gov

Regioselectivity refers to the ability to target a specific functional group within a molecule, such as one particular hydroxyl (-OH) group on the glucose ring. Stereoselectivity is the ability to produce one specific three-dimensional isomer. Enzyme engineering efforts often focus on modifying aspects like substrate specificity and product selectivity to achieve these goals.

One major class of enzymes subjected to such engineering is the glycosyltransferases (GTs). nih.govoup.com These enzymes catalyze the formation of glycosidic bonds by transferring a sugar moiety from a donor to an acceptor molecule. wikipedia.org By modifying the amino acid sequence of a GT, researchers can alter its binding pocket to accommodate different acceptor molecules or to favor the formation of a glycosidic bond at a different position (regioselectivity) or with a specific anomeric configuration (stereoselectivity). oup.com For instance, structure-guided mutagenesis of UGT71G1 led to mutations that drastically changed the regioselectivity of quercetin glycosylation. oup.com Similarly, engineering cytochrome P450 enzymes has been explored to improve their ability to perform selective hydroxylations on various substrates. mdpi.com

Directed evolution is another powerful technique used to engineer enzymes. This process involves creating a large library of enzyme variants through random mutagenesis and then screening them for the desired activity and selectivity. This approach has been successfully used to alter the substrate specificity of enzymes involved in creating activated sugar donors, which are crucial for glycosylation reactions.

The following table summarizes examples of enzyme engineering for selective transformations involving glucose or its derivatives.

Enzyme ClassEngineered Enzyme ExampleEngineering ApproachTarget ReactionOutcome/Selectivity
GlycosyltransferaseVitis vinifera GTStructure-guided mutagenesisGlycosylation of flavonoidsAltered product specificity and increased activity oup.com
GlycosyltransferaseGT-1 from Bacillus cereusMultiple point mutationsGlycosylationMaintained high product specificity with improved catalytic efficiency oup.com
ADP-glucose pyrophosphorylaseThermus caldophilus GK-24Directed evolution (epPCR)Synthesis of UDP-glucose and UDP-N-acetylglucosamineAltered substrate specificity towards enantiomeric substrates
Cytochrome P450P450 BM-3Directed evolutionC-H bond oxidationChemo- and regioselective allylic oxidation mdpi.com
GlucuronosyltransferaseVvGT5Single point mutation (R140W)Sugar donationChanged from a glucuronosyltransferase to a bifunctional glucosyl/galactosyltransferase oup.com

Glycosylation Reactions in Vitro Using this compound Donors

Glycosylation is the process of attaching a carbohydrate to another molecule, creating a glycoconjugate. This process is fundamental in biology and is crucial for the function of many proteins and lipids. bohrium.com Performing these reactions in vitro (in a controlled laboratory environment) allows for the synthesis of complex carbohydrates and glycoconjugates for research and therapeutic purposes. sigmaaldrich.comnih.gov Enzymatic glycosylation is often preferred over chemical synthesis because it avoids the need for extensive protecting and deprotecting steps and provides excellent control over regio- and stereochemistry. bohrium.comsigmaaldrich.com

In these reactions, this compound is not typically used directly. Instead, it must first be "activated" into a high-energy donor molecule. The most common activated donors are sugar nucleotides. nih.govescholarship.org For glucose, the primary donor is uridine diphosphate glucose (UDP-Glc) . wikipedia.orgsigmaaldrich.com Glycosyltransferase (GT) enzymes then catalyze the transfer of the glucose moiety from the UDP-Glc donor to a specific hydroxyl or other nucleophilic group on an acceptor molecule. wikipedia.orgnih.gov

The general scheme for a GT-catalyzed reaction is: UDP-α-D-glucose + Acceptor-OH → Acceptor-O-glucose + UDP

This process is highly specific; a particular GT will typically recognize a specific donor (like UDP-Glc) and a specific acceptor, and it will form a glycosidic bond with a defined anomeric configuration (α or β) at a specific position. sigmaaldrich.com For example, the enzyme glucosylceramide synthase catalyzes the transfer of glucose from UDP-glucose to ceramide, forming a β-glucosidic linkage. nih.gov

Besides UDP-Glc, other types of activated glucose donors can be used in vitro. For instance, sucrose (B13894) can serve as a glucosyl donor for the enzyme sucrose phosphorylase, which can transfer the glucose to an acceptor like glycerol. google.com Other synthetic donors, such as α-D-glucose-1-phosphate (Glc 1-P) and α-D-glucose-1-fluoride, have also been employed in enzymatic glycosylations. google.com The choice of donor and enzyme allows for precise control over the synthesis of the desired glycosidic linkage. nih.gov

A key challenge in large-scale in vitro synthesis is the cost of sugar nucleotide donors and the potential for product inhibition by the released nucleoside diphosphate (e.g., UDP). sigmaaldrich.com To overcome this, researchers have developed nucleotide recycling systems that can regenerate the sugar nucleotide donor from the byproduct, making the process more efficient and cost-effective. wikipedia.org

The table below details various this compound donors used in in vitro glycosylation reactions.

This compound DonorEnzyme ClassExample EnzymeAcceptor TypeGlycosidic Bond Formed
UDP-glucose (UDP-Glc)GlycosyltransferaseGlucosylceramide synthaseLipid (Ceramide)β-glucosidic nih.gov
UDP-glucose (UDP-Glc)GlycosyltransferaseN-glycosyltransferase (NGT)Peptide (Asparagine residue)N-linked glucose nih.gov
UDP-glucose (UDP-Glc)Glycosyltransferaseβ(1→4)Galactosyltransferase (in presence of α-lactalbumin)N-acetylglucosamine (GlcNAc)β(1→4) linkage (forms Lactose) nih.gov
SucroseSucrose PhosphorylaseSucrose Phosphorylase (SPase)Polyol (Glycerol)α-glycosidic google.com
α-D-glucose-1-phosphate (Glc 1-P)Sucrose PhosphorylaseSucrose Phosphorylase (SPase)Polyol (Glycerol)α-glycosidic google.com
α-D-glucose-1-fluorideSucrose PhosphorylaseSucrose Phosphorylase (SPase)Polyol (Glycerol)α-glycosidic google.com

Alpha D Glucose in Advanced Material Science and Sustainable Chemistry Research

Alpha-D-Glucose as a Precursor for Fine Chemical Synthesis

The unique chemical structure of this compound allows for its conversion into a variety of high-value chemicals through processes such as dehydration and derivatization. These transformations are central to the development of bio-based economies, offering sustainable alternatives to petroleum-derived products.

Anhydrosugars are valuable chiral building blocks obtained through the intramolecular dehydration of monosaccharides. This compound serves as a key precursor for the production of several important anhydrosugars, primarily through thermochemical conversion methods like pyrolysis.

Levoglucosan (1,6-anhydro-β-D-glucopyranose) is a major product of the pyrolysis of glucose and cellulose. While cellulose is a polymer of β-D-glucose, studies have shown that both α-D-glucose and β-D-glucose are accessible under pyrolysis conditions and can lead to the formation of levoglucosan, albeit through different mechanistic pathways. The yield of levoglucosan from the fast pyrolysis of pure cellulose can be as high as 59% by weight mdpi.com. However, the pyrolysis of lignocellulosic biomass, which contains naturally occurring alkali and alkaline earth metals, often results in lower yields due to competing reactions that favor the formation of lighter oxygenates mdpi.com. Acid pretreatment of biomass can mitigate the catalytic effect of these metals and significantly increase the levoglucosan yield nih.gov.

The production of these anhydrosugars from this compound is a critical area of research, as they serve as versatile synthons for the preparation of pharmaceuticals, polymers, and other fine chemicals.

AnhydrosugarPrecursorProduction MethodKey Findings/YieldsReferences
LevoglucosanThis compound / CelluloseFast PyrolysisUp to 59 wt% yield from pure cellulose. Yields are lower from raw biomass due to catalytic effects of metals. mdpi.commdpi.com
Dianhydro-alpha-D-glucopyranose (DGP)D-GlucoseAcid-Catalyzed PyrolysisFormed alongside other pyrolysis products. researchgate.net
Dianhydro-alpha-D-glucopyranose (DGP)Methyl α-d-glucopyranosideChemical SynthesisFour-step synthesis with an overall yield of 20%. mdpi.com

This compound can be catalytically converted into valuable platform chemicals, which are versatile intermediates for the production of a wide array of chemicals and materials. Two of the most significant platform chemicals derived from glucose are 5-hydroxymethylfurfural (B1680220) (HMF) and levulinic acid (LA).

The conversion of glucose to 5-hydroxymethylfurfural (HMF) is a two-step process that involves the isomerization of glucose to fructose (B13574), followed by the dehydration of fructose to HMF mdpi.com. This transformation typically requires a combination of Lewis and Brønsted acid catalysts. The isomerization of glucose to fructose is often the more challenging step and is facilitated by Lewis acids, while Brønsted acids are effective for the subsequent dehydration of fructose mdpi.com. A variety of catalytic systems have been explored, including consortiums of Lewis acids (e.g., NbCl₅) and Brønsted acids (e.g., p-sulfonic acid calix researchgate.netarene), which have achieved HMF yields of up to 50% in a microwave-assisted biphasic system mdpi.com. In another approach, a continuous catalytic synthesis in a biphasic-dispersed flow reactor using hydrochloric acid as a catalyst achieved an HMF yield of 81.7% mdpi.comrsc.org.

Levulinic acid (LA) is another key platform chemical that can be synthesized from glucose. The process involves the formation of HMF as an intermediate, which is then rehydrated to produce levulinic acid and formic acid nih.govresearchgate.net. This reaction is typically acid-catalyzed. For instance, reacting glucose with hydrochloric acid at temperatures between 160-180°C has been shown to produce LA, with higher temperatures and catalyst concentrations generally leading to higher yields researchgate.net. Heterogeneous catalysts, such as Cr/HZSM-5, have also been employed, achieving an LA yield of 64.4% from glucose at 180°C researchgate.net.

The selective conversion of this compound to these platform chemicals is a cornerstone of modern biorefinery concepts, paving the way for the sustainable production of polymers, fuels, and solvents.

Platform ChemicalReaction Pathway from GlucoseCatalyst TypeExample CatalystReported YieldReferences
5-Hydroxymethylfurfural (HMF)Isomerization to fructose, then dehydrationLewis and Brønsted AcidsNbCl₅ and p-sulfonic acid calix researchgate.netarene50% mdpi.com
5-Hydroxymethylfurfural (HMF)Acid-catalyzed dehydrationHomogeneous AcidHydrochloric acid81.7% mdpi.comrsc.org
Levulinic Acid (LA)Formation of HMF intermediate, then rehydrationHomogeneous AcidHydrochloric acidVaries with temperature and concentration researchgate.net
Levulinic Acid (LA)Formation of HMF intermediate, then rehydrationHeterogeneous AcidCr/HZSM-564.4% researchgate.net

Application in Sustainable Carbon Material Production

This compound is an excellent precursor for the synthesis of sustainable carbon materials due to its high carbon content and ease of carbonization. Hydrothermal carbonization is a particularly promising method for converting glucose into a variety of carbon-based materials with tailored properties.

Hydrothermal carbonization (HTC) of glucose involves heating an aqueous solution of glucose in a sealed reactor. This process mimics the natural coalification process and results in the formation of a solid, carbon-rich material known as hydrochar. The hydrochar produced directly from glucose HTC typically consists of carbon microspheres with a relatively low surface area and limited porosity researchgate.net.

To enhance the porosity and surface area of these materials, a subsequent activation step is often employed. Chemical activation with agents like potassium hydroxide (KOH) or zinc chloride (ZnCl₂) is a common method. For example, carbon spheres produced from the hydrothermal treatment of glucose at 190°C for 4 hours, when activated with KOH, can result in porous carbon spheres with a high BET surface area of 1282.8 m²/g and a micropore volume of 0.44 cm³/g researchgate.net. Similarly, ZnCl₂ activation of glucose-derived hydrochar has been shown to produce materials with a BET surface area of up to 2320 m²/g nih.gov.

Researchers are also exploring one-step methods to produce porous carbons from glucose via HTC. One approach involves conducting the HTC process in the presence of an acid catalyst, such as sulfuric acid. This method has been shown to yield hydrochar with a larger specific surface area (up to 296.71 m²/g) and a higher abundance of functional groups directly, without a separate activation step mdpi.com. Another innovative one-step method is the hydrothermal carbonization of glucose under hypersaline conditions, which can produce high surface area carbonaceous materials with surface areas up to 650 m²/g mdpi.com.

MethodKey Process DetailsResulting Material PropertiesReferences
HTC followed by KOH activationHTC at 190°C for 4h, followed by KOH activation.Porous carbon spheres with a BET surface area of 1282.8 m²/g. researchgate.net
HTC followed by ZnCl₂ activationHTC followed by activation with varying ratios of ZnCl₂.Porous carbon with a BET surface area up to 2320 m²/g. nih.gov
One-step acid-catalyzed HTCHTC in the presence of sulfuric acid.Hydrochar with a BET surface area of 296.71 m²/g. mdpi.com
HTC in hypersaline conditionsHTC in a salt-water mixture.Carbonaceous material with a surface area up to 650 m²/g. mdpi.com

This compound is also a valuable carbon source for the synthesis of metal/carbon nanohybrids. In these materials, metal or metal oxide nanoparticles are embedded within or supported on a carbon matrix derived from glucose. This architecture offers several advantages, including improved electrical conductivity, prevention of nanoparticle aggregation, and enhanced stability.

The hydrothermal method is frequently used for the synthesis of these nanohybrids. In a typical one-pot hydrothermal synthesis, glucose and a metal precursor are heated together in an aqueous solution. During the reaction, glucose undergoes dehydration and carbonization to form a carbonaceous framework, while the metal precursor is reduced or decomposed to form the metallic nanoparticles. This in-situ process allows for the intimate integration of the metal and carbon components.

For example, hierarchical MoS₂/C quasi-hollow microspheres have been synthesized using a one-pot hydrothermal method with glucose as the carbon source. In this process, glucose aggregates to form a spherical core onto which MoS₂ grows. Subsequent heat treatment pyrolyzes the glucose into porous carbon, resulting in the desired nanohybrid structure mdpi.com. Similarly, carbon-coated cupric oxide (C@CuO) nanocomposites have been prepared via hydrothermal synthesis using glucose, where a considerable amount of carbon is coated on the surface of the metal oxide researchgate.net. The addition of glucose in the hydrothermal synthesis of perovskite oxides like PbTiO₃, CaTiO₃, and SrTiO₃ has been shown to produce small-sized nanoparticles, with the carbon-related impurities being removed by subsequent annealing researchgate.net.

Glucose can also act as a reducing agent in the synthesis of metal/carbon nanohybrids. For instance, glucose can reduce metal salts to form metal nanoparticles in situ, which can then be incorporated into a carbon matrix. This has been demonstrated in the formation of palladium(0) nanoparticles for cross-coupling reactions, where glucose serves as both a reductant and a stabilizer rsc.org.

Role in Nanomaterial Synthesis

Beyond its role as a carbon precursor, this compound plays several other important roles in the synthesis of nanomaterials. Its functional groups and chemical properties allow it to act as a reducing agent, a capping agent, and a structure-directing agent.

As a reducing agent , glucose can reduce metal ions to their corresponding metallic nanoparticles. This is a green and environmentally friendly approach to nanoparticle synthesis. For example, D-glucose, in the presence of sodium hydroxide, can reduce gold ions to form gold nanoparticles (AuNPs). This reaction has been utilized for the colorimetric detection of foodborne pathogens mdpi.com. Similarly, alkaline glucose solutions have been used for the in-situ reduction of silver nitrate to form silver nanoparticles in paper for water purification applications acs.org.

Glucose and its derivatives can also function as capping or stabilizing agents in nanoparticle synthesis. The hydroxyl groups on the glucose molecule can adsorb onto the surface of newly formed nanoparticles, preventing their aggregation and controlling their growth. This has been observed in the synthesis of DMG-functionalized copper nanoparticles, where dimethylglyoxime (DMG) and glucose play a role in controlling the size and preventing oxidation of the nanoparticles .

Furthermore, glucose can act as a targeting agent in biomedical applications of nanomaterials. By functionalizing the surface of nanoparticles with glucose or its derivatives, these nanomaterials can be selectively targeted to cancer cells, which exhibit increased glucose uptake due to the Warburg effect. This strategy has been employed in the development of ultrasmall glucose-functionalized gold-carbon nanohybrids for tumor imaging mdpi.com.

The multifaceted role of this compound in nanomaterial synthesis highlights its versatility and importance in the development of advanced materials with tailored functionalities for a wide range of applications, from catalysis and energy storage to biomedical imaging and sensing.

Green Synthesis of Metal Nanoparticles (e.g., Silver, Ferrous Oxide) as a Reducing Agent

The principles of green chemistry encourage the use of non-toxic, renewable materials to synthesize nanoparticles, minimizing environmental impact. This compound is an exemplary "green" reagent in this context, functioning as an effective reducing agent for the synthesis of metal nanoparticles from their salt precursors. Its aldehyde group can be oxidized to a carboxylic acid, facilitating the reduction of metal ions to their zero-valent state (nanoparticles).

This approach has been successfully employed for the synthesis of silver nanoparticles (AgNPs). In a typical synthesis, this compound is used to reduce silver nitrate (AgNO₃) in an aqueous solution. nih.gov The reaction conditions, such as temperature, pH, and reactant concentrations, can be tuned to control the size and morphology of the resulting nanoparticles. nih.govwikipedia.org For instance, conducting the synthesis in an alkaline medium can enhance the reducing power of glucose, leading to an increased yield of nanoparticles. wikipedia.org The use of glucose as a reducing agent is an environmentally friendly alternative to toxic chemicals like hydrazine hydrate and offers pathways to produce well-dispersed, highly conductive AgNPs suitable for applications like conductive inks. nih.gov

The green synthesis of ferrous oxide (Fe₂O₃) nanoparticles has also been explored using natural extracts rich in sugars like glucose and fructose. researchgate.net Honey, which is composed largely of these monosaccharides, has been utilized as both a reducing and stabilizing agent in the creation of Fe₂O₃-NPs. researchgate.net While plant extracts have been used as reducing agents in the synthesis of iron oxide nanoparticles, the specific role of pure this compound as the sole reducing agent is an area of ongoing research. acs.org The complex composition of natural extracts means that a variety of compounds, including polyphenols and other sugars, contribute to the reduction process.

Table 1: Research Findings on this compound as a Reducing Agent in Nanoparticle Synthesis
NanoparticlePrecursorKey Synthesis ParametersResulting Nanoparticle CharacteristicsReference
Silver (AgNPs)Silver Nitrate (AgNO₃)Glucose as reducing agent, PVP as capping agent, low-temperature processing.Spherical, well-dispersed AgNPs. Resulting conductive ink showed high conductivity (2.3 × 10⁵ S/m). nih.gov
Silver (AgNPs)Silver Nitrate (AgNO₃)Synthesis carried out at neutral (pH=7) and alkaline (pH=12) conditions.Increased yield at alkaline pH. Average diameters of 10-60 nm at pH 7. wikipedia.org
Silver (AgNPs)Silver Nitrate (AgNO₃)Comparison of various natural compounds as reducing agents at different pH levels.Average size varied from 30 to 80 nm; higher yield with increased pH. nih.gov
Ferrous Oxide (Fe₂O₃-NPs)Iron precursorsHoney (containing glucose and fructose) used as both reducing and stabilizing agent.Confirmation of Fe₂O₃-NPs formation with contributions from honey components. researchgate.net

Role of this compound Anomers as Capping Agents in Nanoparticle Stabilization

Beyond its role as a reducing agent, this compound and its anomers are highly effective capping or stabilizing agents. Capping agents are crucial in nanoparticle synthesis as they adsorb to the surface of newly formed particles, preventing uncontrolled growth and aggregation, thereby ensuring their stability in suspension. researchgate.netnih.gov

Glucose molecules, with their multiple hydroxyl (-OH) groups, can effectively cap nanoparticles. These hydroxyl groups interact with the nanoparticle surface, forming a protective layer that provides steric hindrance and prevents the particles from clumping together. researchgate.net This stabilizing function is critical for maintaining the unique properties and applicability of the nanomaterials. For example, D-glucose has been used as a capping agent to synthesize stable silver nanoparticles that remained viable in solution for at least 60 days. researchgate.net

The structure of the sugar plays a significant role in its stabilizing capabilities. Monosaccharides like glucose and fructose, which possess a free anomeric carbon, are particularly effective for nanoparticle stabilization. researchgate.net In some synthesis methods, glucose acts as both the reducing and capping agent. nih.gov In other cases, the oxidation of glucose to gluconic acid during the reduction process yields a molecule that is also an excellent capping agent, providing electrostatic repulsion due to its carboxylate group.

Table 2: this compound as a Capping Agent for Nanoparticle Stabilization
NanoparticleReducing AgentCapping AgentStabilization MechanismReference
Silver (AgNPs)Ocimum sanctum leaf extractD-glucoseInteraction of hydroxyl groups of D-glucose with the AgNPs surface, providing stability for at least 60 days. researchgate.net
Gold (AuNps)GlucoseGlucoseGlucose serves dual roles in an alkaline aqueous environment. nih.gov
Silver (AgNPs)GlucoseGluconic acid (oxidized glucose)The resulting gluconic acid from the reduction reaction acts as an effective capping agent.

Bio-Based Polymer and Membrane Development from this compound

The demand for sustainable alternatives to petroleum-based plastics has driven research into bio-based polymers. This compound is a prime candidate as a renewable monomer for creating a new generation of polymers with properties like biocompatibility and biodegradability.

Researchers have successfully synthesized novel polymers by chemically modifying glucose. For example, polymerizable meth/acrylate glucose derivatives have been created by introducing a double bond to the glucose molecule via reaction with acrylic and methacrylic acids. These monomers can then be polymerized to form homopolymers and copolymers that are biodegradable, unlike conventional polymers such as PMMA.

Another approach involves using glucose-derived bicyclic compounds as comonomers in polycondensation reactions. This method has been used to produce bio-based PBT copolyesters with high thermal stability and molecular weights suitable for various applications. The incorporation of these glucose-based units into the polymer chain can alter properties such as the glass transition temperature and susceptibility to hydrolysis and biodegradation.

Furthermore, natural polymers composed of glucose units are extensively used in the development of bio-based membranes. Starch, a polysaccharide consisting of this compound units, is a key material in this field. nih.gov Membranes fabricated from starch and its derivatives are being explored for various environmental applications. nih.gov Similarly, cellulose, a polymer of beta-D-glucose units, is widely used to create membranes like cellulose acetate membranes, which have applications in filtration and separation processes. nih.govwikipedia.org The development of membranes from these glucose-based biopolymers represents a significant step towards more sustainable material technologies.

Table 3: Examples of Polymers and Membranes Developed from D-Glucose
Material TypeGlucose-Derived ComponentDevelopment MethodKey PropertiesReference
Bio-based Copolyester2,4:3,5-di-O-methylene-D-glucitol (Glux-diol)Melt polycondensation with 1,4-butanediol and dimethyl terephthalate.Thermally stable above 300°C; increased glass transition temperature compared to PBT; enhanced hydrolysis rates.
Biodegradable PolymerMeth/acrylate glucose derivatives (MGlc, AGlc)Radical photopolymerization of glucose-based monomers.Homopolymers are biodegradable; copolymers can lose >10% weight in six months.
Bio-based MembraneStarch (Polymer of this compound)Fabrication via methods like phase inversion and electrospinning.Biodegradable; properties depend on amylose (B160209) content and chemical modification. nih.gov
Bio-based MembraneCellulose (Polymer of beta-D-glucose)Used to create derivatives like Cellulose Acetate for membrane fabrication.Good antifouling and anti-oil performance when modified. nih.govwikipedia.org

Emerging Research Directions and Methodological Advances in Alpha D Glucose Studies

Integration of Multi-Omics Data for Comprehensive Metabolic Flux Analysis of Alpha-D-Glucose

A comprehensive understanding of this compound metabolism requires the integration of data from multiple "omics" fields, including genomics, transcriptomics, proteomics, and metabolomics. e-dmj.org This systems biology approach allows for a more complete picture of metabolic fluxes, which are the rates of turnover of molecules through a metabolic pathway. walshmedicalmedia.commdpi.com this compound is a central molecule in several key metabolic pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and starch and sucrose (B13894) metabolism. ecmdb.ca

Metabolic flux analysis (MFA) using isotopic tracers, such as 13C-labeled glucose, is a powerful technique to quantify the flow of carbon atoms through these intricate networks. mdpi.comrutgers.edu By tracking the incorporation of labeled carbon into various metabolites, researchers can determine the relative activities of different pathways. For example, MFA has been used to study the redirection of glucose flux between glycolysis and the PPP in response to cellular conditions. mdpi.comnih.gov

The integration of multi-omics data with MFA provides a more holistic view. For instance, transcriptomic and proteomic data can reveal changes in the expression of enzymes involved in glucose metabolism, which can then be correlated with observed metabolic fluxes. mdpi.comfrontiersin.org Metabolomic analyses can identify and quantify the levels of various intermediates, providing further constraints for flux calculations. acs.orgdovepress.com This integrated approach has been applied to study glucose metabolism in various organisms and conditions, from yeast to human cells, and in the context of diseases like cancer and diabetes. e-dmj.orgnih.govmdpi.com

Table 1: Key Pathways and Molecules in this compound Metabolic Flux Analysis

Pathway Key Molecules and Intermediates Analytical Approaches
Glycolysis Glucose-6-phosphate, Fructose-6-phosphate (B1210287), Pyruvate, Lactate 13C-Metabolic Flux Analysis, Metabolomics, Transcriptomics
Pentose Phosphate Pathway (PPP) Glucose-6-phosphate, Ribose-5-phosphate, NADPH 13C-Metabolic Flux Analysis, Enzyme Assays
Glycogen (B147801) Synthesis & Degradation Glucose-1-phosphate, UDP-glucose, Glycogen Metabolomics, Proteomics
Starch and Sucrose Metabolism ADP-glucose, Sucrose Metabolomics

Advanced Computational Algorithms for Predicting Complex this compound Interactions

Predicting the complex interactions between this compound and proteins is a significant challenge in computational biology. The flexibility of carbohydrate ligands and the often shallow nature of their binding sites on proteins make these interactions difficult to model accurately. creativebiomart.net Advanced computational algorithms are being developed to address these challenges and provide insights into protein-carbohydrate recognition. creativebiomart.netcreative-proteomics.com

Molecular docking is a key computational technique used to predict the binding mode and affinity of a ligand to a protein. creative-proteomics.com Several docking programs have been specifically designed or adapted for carbohydrate docking, such as AutoDock Vina, SwissDock, HADDOCK, and GlycoDock. researchgate.net These programs use sophisticated search algorithms and scoring functions to evaluate potential binding poses. researchgate.net For example, BALLDock/SLICK is a method that incorporates a genetic algorithm and a carbohydrate-specific scoring function that considers factors like CH-π interactions. researchgate.net

Machine learning is also emerging as a powerful tool for predicting glucose-binding sites and affinities. iieta.orgresearchgate.net Researchers have used algorithms like Random Forest and Decision Trees to develop models that can predict the binding affinity of small molecules to glucose. iieta.orgresearchgate.net Support vector machines have been employed to create classifiers that can identify glucose-binding sites on proteins with high sensitivity and specificity. wisc.edu These computational approaches are crucial for understanding the structural basis of protein-carbohydrate interactions and can aid in the design of new drugs and therapies. creativebiomart.netwisc.edu

Table 2: Computational Tools for Studying this compound Interactions

Tool/Algorithm Type Application Key Features
AutoDock Vina Molecular Docking Software Predicts binding modes and affinities of carbohydrates. Efficient search algorithm to explore conformational space. researchgate.net
SwissDock Web Server Protein-ligand docking for small molecules like carbohydrates. Combines docking algorithms and scoring functions. researchgate.net
HADDOCK Web Server Macromolecular docking, including protein-carbohydrate complexes. Integrates experimental data and interaction information. researchgate.net
BALLDock/SLICK Molecular Docking Method Specifically designed for carbohydrate-like compounds. Uses a genetic algorithm and carbohydrate-specific scoring. researchgate.net
Random Forest Machine Learning Algorithm Predicts binding affinity of molecules to glucose. Robust and accurate for regression tasks. iieta.orgresearchgate.net
Support Vector Machines Machine Learning Algorithm Classifies and predicts glucose-binding sites on proteins. High sensitivity and specificity in classification. wisc.edu

Innovations in Biorefinery Processes for this compound Valorization

The conversion of biomass-derived this compound into value-added chemicals, biofuels, and bioplastics is a cornerstone of the modern biorefinery concept. rsc.orgbioplasticsmagazine.com This process, often referred to as valorization, aims to create a sustainable alternative to fossil fuel-based products. rsc.orgrepec.org Innovations in this field focus on developing more efficient and selective catalytic and fermentation processes.

Catalytic conversion methods can transform glucose into a wide array of chemicals. repec.org For example, hydrogenation can produce sorbitol, while oxidation can yield gluconic acid and glucaric acid. repec.org Heterogeneous catalysts, such as those based on copper or nickel, are being investigated for their ability to drive these reactions under various conditions. researchgate.netresearchgate.net Acid-catalyzed dehydration of glucose can produce 5-hydroxymethylfurfural (B1680220) (HMF), a versatile platform chemical. nih.gov Photocatalysis and electrocatalysis are also being explored as methods that can operate under milder conditions. rsc.org

Fermentation is another key technology for glucose valorization. polymerinnovationblog.comworldscientific.com Microorganisms like yeast and bacteria can be engineered to produce biofuels such as ethanol (B145695) and butanol from glucose. frontiersin.org Fermentation processes are also used to produce the building blocks for bioplastics, such as polylactic acid (PLA) and polyhydroxyalkanoates (PHAs). polymerinnovationblog.comresearchgate.net The organic fraction of municipal solid waste, which contains glucose polymers, is also being explored as a feedstock for producing these bioproducts. researchgate.net

Table 3: Products from this compound Valorization

Product Category Specific Products Conversion Method
Value-Added Chemicals Sorbitol, Gluconic Acid, Glucaric Acid, 5-Hydroxymethylfurfural (HMF) Catalytic Hydrogenation, Oxidation, Dehydration repec.orgnih.gov
Biofuels Ethanol, Butanol, Biohydrogen Fermentation frontiersin.orgresearchgate.net
Bioplastics Polylactic Acid (PLA), Polyhydroxyalkanoates (PHAs) Fermentation polymerinnovationblog.comresearchgate.net

Exploration of Unconventional Enzymatic Pathways Involving this compound

The discovery and engineering of novel enzymatic pathways involving this compound are opening up new possibilities for biocatalysis and synthetic biology. nih.govresearchgate.net While classical pathways like glycolysis are well-understood, researchers are now exploring unconventional routes for glucose conversion. researchgate.net

One area of interest is the synthesis of unusual sugars. The biosynthesis of many of these sugars begins with this compound-1-phosphate. nih.gov A series of enzymatic reactions, including dehydrations, epimerizations, and methylations, then lead to a diverse array of di- and trideoxysugars. nih.gov

Synthetic biology is being used to construct artificial enzymatic pathways for the production of valuable chemicals from glucose. researchgate.netnih.gov For example, a synthetic pathway has been designed for the direct conversion of glucose to malate. nih.gov Another synthetic pathway, composed of enzymes from various sources, has been demonstrated to convert cellulose, a polymer of glucose, into starch. pnas.org Researchers have also constructed a cell-free synthetic pathway for converting glucose to isobutanol, a potential biofuel. researchgate.net Furthermore, enzymes like exo-(1->4)-alpha-D-glucan lyase are being studied for their ability to degrade alpha-glucans in a unique manner, producing 1,5-anhydro-D-fructose. expasy.org These explorations into unconventional enzymatic pathways are expanding the metabolic engineering toolbox for converting this compound into a wide range of products.

Q & A

Basic Research Questions

Q. How does the structural configuration of alpha-D-glucose influence its biological interactions compared to beta-D-glucose?

  • Methodological Answer : The spatial orientation of the hydroxyl (-OH) group on the anomeric carbon (C1) determines its biological activity. In this compound, the C1 -OH group is axial (below the ring plane), enabling distinct glycosidic bond formation (e.g., α-1,4 linkages in starch). Beta-D-glucose, with its equatorial -OH group (above the ring plane), forms β-1,4 linkages (e.g., cellulose). Structural analysis via 3D cheminformatics (SDF/MOL files) and X-ray crystallography can visualize these differences .

Q. What experimental approaches are used to quantify this compound in biological matrices?

  • Methodological Answer : Common techniques include:

  • Enzymatic assays : Coupling glucose oxidase/peroxidase reactions with colorimetric detection (e.g., absorbance at 540 nm) .
  • HPLC with refractive index detection : Separates this compound from beta-anomers and other sugars .
  • NMR spectroscopy : Distinguishes anomers via chemical shift differences (e.g., C1 proton signals at ~5.2 ppm for α vs. ~4.6 ppm for β) .
    Calibration curves using pure standards are critical for accuracy, and results should be validated against literature values (e.g., equilibrium ratio: ~36% α, ~64% β in solution) .

Q. How does mutarotation affect the stability of this compound in aqueous solutions, and how is this phenomenon experimentally characterized?

  • Methodological Answer : Mutarotation (spontaneous α⇌β interconversion) occurs via ring-opening mediated by water. Kinetic studies use polarimetry to track optical rotation changes over time (e.g., α-D-glucose: +112° → equilibrium +52.7°). NMR can monitor real-time anomerization by observing C1 proton signals . Enzyme-catalyzed interconversion (e.g., aldose 1-epimerase) is studied using stopped-flow techniques to measure rate constants .

Advanced Research Questions

Q. What are the key methodological considerations when using computational models to study this compound's conformational dynamics?

  • Methodological Answer : Molecular dynamics (MD) simulations require accurate force fields (e.g., GLYCAM06) to model hydroxyl group rotation and ring puckering. Density functional theory (DFT) optimizes low-energy conformers, but discrepancies arise in predicting experimental monomorphism (e.g., glucose’s limited crystal forms despite computational diversity). Hybrid QM/MM approaches bridge electronic and bulk properties .

Q. How does this compound interact with glucose transporter 1 (GLUT1) at the molecular level?

  • Methodological Answer : Molecular docking studies reveal hydrogen bonding between this compound and GLUT1 residues (TRP388, GLN282, ASN411). Free binding energy (-15.39 kcal/mol) and chem scores (15.29) indicate high affinity. Competitive inhibition assays (vs. beta-D-glucose or sucrose) validate substrate specificity. Fluorescence quenching assays track transporter conformational changes .

Q. What isotopic labeling techniques are employed to trace this compound metabolism in vivo?

  • Methodological Answer : Deuterated analogs (e.g., this compound-d12) enable metabolic flux analysis via LC-MS or NMR. In microbial studies, ¹³C-labeled glucose tracks carbon incorporation into glycolysis/TCA intermediates. Isotope ratio mass spectrometry (IRMS) quantifies ²H/¹³C enrichment in metabolic byproducts .

Q. How does this compound regulate glycogen phosphorylase activity in hepatic cells?

  • Methodological Answer : this compound binds the catalytic site of glycogen phosphorylase b (Ki = 1.7 mM), inducing a conformational shift that inhibits enzyme activity. Radiolabeled [¹⁴C]-glucose and stopped-flow spectroscopy measure binding kinetics. Knockout hepatocyte models compare wild-type vs. mutant enzyme responses to glucose .

Q. What are the limitations of current X-ray crystallography methods in resolving this compound's conformational polymorphism?

  • Methodological Answer : X-ray crystallography struggles to resolve dynamic equilibria (e.g., α/β anomers coexisting in solution). Cryo-cooling crystals stabilizes specific conformers but may introduce artifacts. Pair distribution function (PDF) analysis or time-resolved crystallography better captures transient states .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.